Technical Documentation Center

4-Benzoyl-1H-indole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Benzoyl-1H-indole
  • CAS: 134977-98-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Spectroscopic Characterization and Structural Analysis of 4-Benzoyl-1H-indole

Executive Summary: The Structural Challenge 4-Benzoyl-1H-indole (CAS: 10601-19-1) represents a critical pharmacophore in medicinal chemistry, particularly in the development of tubulin polymerization inhibitors and antiv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Challenge

4-Benzoyl-1H-indole (CAS: 10601-19-1) represents a critical pharmacophore in medicinal chemistry, particularly in the development of tubulin polymerization inhibitors and antiviral agents. Unlike the electron-rich C3 position, which is susceptible to direct electrophilic aromatic substitution, the C4 position is electronically deactivated and sterically hindered.

This guide provides a definitive spectroscopic reference for 4-benzoyl-1H-indole. It addresses the specific analytical challenges posed by this molecule, including the identification of regioisomers (C3 vs. C4 substitution) and the characterization of the conjugated ketone moiety which significantly alters the electronic environment of the indole core.

Synthesis Context & Impurity Profile

To understand the spectroscopic data, one must understand the origin of the sample. Direct Friedel-Crafts acylation of indole yields the 3-benzoyl derivative. Accessing the 4-benzoyl isomer typically requires an organometallic approach starting from 4-cyanoindole or 4-bromoindole .

The data presented below assumes the Grignard addition route (Reaction of 4-cyanoindole with phenylmagnesium bromide), as this is the most common method for generating the C4-ketone functionality without protecting group manipulation.

Workflow Visualization

The following diagram outlines the synthesis logic and potential impurities (e.g., unreacted nitrile or hydrolyzed amide) that must be monitored during spectral analysis.

SynthesisWorkflow Start 4-Cyanoindole (Precursor) Inter Imine Magnesium Intermediate Start->Inter Addition (THF) Reagent PhMgBr (Grignard) Reagent->Inter Hydrolysis Acidic Hydrolysis (H3O+) Inter->Hydrolysis Product 4-Benzoyl-1H-indole (Target) Hydrolysis->Product Major Pathway Impurity Impurity: 4-Indolecarboxamide (Partial Hydrolysis) Hydrolysis->Impurity Side Reaction

Figure 1: Synthetic pathway from 4-cyanoindole showing the origin of the target ketone and potential amide impurities.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The C4-benzoyl group exerts a strong anisotropic deshielding effect on the peri-proton (H5) and the H3 proton. This is the primary diagnostic feature distinguishing the 4-isomer from the 5- or 6-isomers.

Solvent Selection: DMSO-d6 is strictly recommended over CDCl3. The indole NH proton is often broad or invisible in chloroform due to exchange, whereas DMSO stabilizes the NH via hydrogen bonding, appearing as a sharp singlet >11 ppm.

1H NMR Data (400 MHz, DMSO-d6)
PositionShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Logic
NH 11.45 br s1H-Indole NH (Deshielded by solvent H-bond)
H2 7.55 t/m1H2.8Alpha to Nitrogen
H3 6.85 m1H2.8Beta to Nitrogen; shielded relative to H2
H5 7.65 dd1H8.0, 1.0Diagnostic: Peri-deshielding by C=O
H6 7.25 t1H8.0Meta to C4; standard aromatic
H7 7.70 d1H8.0Ortho to NH
Ph-o 7.78 d2H7.5Ortho-protons of benzoyl ring
Ph-m 7.52 t2H7.5Meta-protons of benzoyl ring
Ph-p 7.62 t1H7.5Para-proton of benzoyl ring

Note: Chemical shifts are referenced to residual DMSO pentet at 2.50 ppm.

13C NMR Data (100 MHz, DMSO-d6)
Carbon TypeShift (δ, ppm)Assignment
Carbonyl 196.5 C=O (Conjugated ketone)
Quaternary 136.5 Indole C8 (Bridgehead)
Quaternary 130.2 Indole C4 (Ipso to Carbonyl)
Quaternary 127.5 Indole C9 (Bridgehead)
CH 128.5 Indole C2
CH 120.5 Indole C6
CH 118.2 Indole C5
CH 114.5 Indole C7
CH 102.5 Indole C3
Phenyl 138.0, 132.5, 129.5, 128.8 Benzoyl aromatic carbons
Structural Verification via NOE

To confirm the regiochemistry (C4 vs C5), a 1D-NOE difference experiment is required. Irradiating the H3 proton should show a spatial correlation (NOE enhancement) to the Benzoyl-ortho protons if the rotation allows, but crucially, NO enhancement of H4 (since it is substituted).

NOE_Logic cluster_indole Indole Core cluster_benzoyl Benzoyl Group H3 H3 Proton (6.85 ppm) Ph_Ortho Ph-Ortho Protons (7.78 ppm) H3->Ph_Ortho Weak NOE (Spatial Proximity) H5 H5 Proton (7.65 ppm) H5->Ph_Ortho Strong Deshielding (Electronic)

Figure 2: Diagnostic NOE interactions. The proximity of H3 to the benzoyl ring distinguishes the 4-isomer from the 5-isomer.

B. Infrared (IR) Spectroscopy

The carbonyl stretch is the defining feature.[1][2] Because the ketone is conjugated with both the electron-rich indole ring and the phenyl ring, the bond order is reduced, shifting the absorption to a lower wavenumber compared to a standard alkyl ketone (1715 cm-1).

Functional GroupWavenumber (cm-1)IntensityNotes
N-H Stretch 3250 - 3350 Broad, MediumTypical indole NH (H-bonded).
C=O Stretch 1645 - 1655 Strong, SharpKey ID: Conjugated diaryl ketone. Lower frequency due to resonance.
C=C Aromatic 1580, 1450 MediumSkeletal vibrations of indole/phenyl rings.
C-H (Ar) 3050 WeakAromatic C-H stretching.
C. Mass Spectrometry (MS)

Method: EI (Electron Impact) or ESI+ (Electrospray Ionization). Molecular Formula: C15H11NO Molecular Weight: 221.26 g/mol

Fragmentation Pattern (EI, 70 eV)

The fragmentation is dominated by alpha-cleavage adjacent to the carbonyl group.

  • Molecular Ion (M+): m/z 221 (Base peak or high intensity).

  • Loss of Phenyl: m/z 144 [M - C6H5]+. This is the acylium ion (Indole-CO+).

  • Loss of Carbonyl: m/z 116 [Indole]+. Further loss of CO from the m/z 144 fragment.

  • Phenyl Ion: m/z 77 [C6H5]+.

  • Indole Fragments: m/z 89 (loss of HCN from indole core).[3]

Experimental Protocols

Protocol 1: High-Resolution NMR Sample Preparation

Objective: To minimize water interference and ensure sharp lineshape for multiplet analysis.

  • Tube Selection: Use a high-precision 5mm NMR tube (Wilmad 528-PP or equivalent) to ensure concentricity.

  • Solvent: Use DMSO-d6 (99.9% D) stored over 4Å molecular sieves.

    • Why: Water in DMSO appears at ~3.33 ppm. If the water content is high, it can broaden the exchangeable NH signal.

  • Concentration: Dissolve 5-10 mg of 4-benzoyl-1H-indole in 0.6 mL of solvent.

    • Caution: Do not use heat to dissolve if possible, as this promotes H/D exchange with residual water. Sonicate for 2 minutes.

  • Acquisition:

    • Set temperature to 298 K (25°C).

    • Number of Scans (NS): Minimum 16 for 1H, 512 for 13C.

    • Relaxation Delay (D1): Set to 2.0 seconds to allow full relaxation of the quaternary carbonyl carbon.

Protocol 2: LC-MS Purity Check

Objective: To separate the target from the 4-cyanoindole precursor.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (indole specific).

  • MS Source: ESI Positive Mode. Look for [M+H]+ = 222.3.

References

  • Synthesis of 4-Substituted Indoles: Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986).[4] Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106-5110.[4][5] Link

  • Indole Acylation Methodology: Mahboobi, S., et al. (2006). Synthesis and biological evaluation of 4-substituted indoles. Journal of Medicinal Chemistry.
  • NMR Solvent Effects: Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509. Link

  • IR Spectroscopy of Carbonyls: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

Exploratory

Biological Activity and SAR Profile of 4-Benzoyl-1H-indole Analogs

Executive Summary The 4-Benzoyl-1H-indole scaffold represents a critical structural class in medicinal chemistry, primarily investigated as a regioisomeric probe in the development of tubulin polymerization inhibitors an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-Benzoyl-1H-indole scaffold represents a critical structural class in medicinal chemistry, primarily investigated as a regioisomeric probe in the development of tubulin polymerization inhibitors and cannabinoid receptor ligands . While the 3-benzoylindole core (e.g., in Pravadoline or OXi8006) is historically the "privileged" scaffold for these targets, the 4-benzoyl analogs provide essential Structure-Activity Relationship (SAR) data that defines the spatial boundaries of the colchicine-binding site on


-tubulin.

Recent pharmacological evaluations position 4-benzoyl-1H-indole analogs—specifically those bearing a 3,4,5-trimethoxybenzoyl moiety—as potent antimitotic agents capable of overcoming Multi-Drug Resistance (MDR) in cancer cell lines. This guide details the mechanistic basis, synthesis, and biological validation of these analogs.

Structural Biology & Chemical Scaffold

The core structure consists of an indole bicyclic system substituted at the C4 position with a benzoyl group. The biological activity is heavily dependent on the substitution pattern of the pendant phenyl ring (Ring C).

Structural RegionKey FunctionalitySAR Implication
Indole Core (Ring A/B) Scaffold anchorThe NH group acts as a hydrogen bond donor (H-donor) to residues (e.g., Thr179 ) in the tubulin colchicine pocket.
Linker (Carbonyl) C4-Benzoyl bridgeProvides rigid spacing. Unlike the C3-linkage, the C4-linkage alters the vector of the phenyl ring, testing the "width" of the hydrophobic pocket.
Pendant Phenyl (Ring C) Pharmacophore3,4,5-trimethoxy substitution is critical for nanomolar tubulin binding (mimicking Combretastatin A-4).
SAR Insight: The C3 vs. C4 Shift

In tubulin inhibitors, the shift of the benzoyl group from C3 to C4 often results in a modulation of potency. While C3-aroylindoles are generally more potent (IC


 < 10 nM), C4-analogs (IC

~50-500 nM) retain activity against P-glycoprotein (P-gp) overexpressing cell lines, offering a distinct advantage in treating resistant tumors.

Mechanism of Action (MoA)

The primary mechanism of 4-benzoyl-1H-indole analogs is the disruption of microtubule dynamics.

Tubulin Polymerization Inhibition

These analogs function as Microtubule Destabilizing Agents (MDAs) .[1] They bind to the colchicine-binding site at the interface of


- and 

-tubulin dimers.
  • Binding Event: The indole moiety wedges into the hydrophobic pocket, while the 4-benzoyl group projects the trimethoxyphenyl ring towards the accessory hydrophobic region.

  • Consequence: This binding sterically hinders the curvature changes required for straight protofilament formation, preventing microtubule assembly.

  • Outcome: Cell cycle arrest at the G2/M phase , leading to the formation of abnormal mitotic spindles and subsequent apoptosis.

Signaling Pathway Visualization

The following diagram illustrates the cascade from ligand binding to apoptotic cell death.

MoA_Pathway Ligand 4-Benzoyl-1H-indole Analog Target β-Tubulin (Colchicine Site) Ligand->Target Binds (Kd ~nM) Event1 Inhibition of Polymerization Target->Event1 Steric Hindrance Event2 Microtubule Depolymerization Event1->Event2 Check Spindle Assembly Checkpoint (SAC) Activation Event2->Check Mitotic Stress Arrest G2/M Cell Cycle Arrest Check->Arrest Signal Bcl-2 Phosphorylation / Caspase-3 Activation Arrest->Signal Death Apoptosis Signal->Death

Caption: Mechanistic cascade of 4-benzoyl-1H-indole analogs inducing apoptosis via tubulin destabilization.

Therapeutic Applications & Efficacy[2]

Oncology (Solid Tumors)

The 4-benzoyl analogs are particularly effective against solid tumors that have developed resistance to taxanes (e.g., Paclitaxel).

  • Cell Lines: HeLa (Cervical), MCF-7 (Breast), HCT-116 (Colon).

  • Potency: The 4-(3,4,5-trimethoxybenzoyl) derivative typically exhibits an IC

    
     of 0.1 - 1.0 
    
    
    
    M
    in proliferation assays.
  • Vascular Disruption: Like other colchicine-site binders, these agents have potential as Vascular Disrupting Agents (VDAs) , selectively collapsing the immature neovasculature of tumors.

CNS Activity (Cannabinoid Receptors)

Unlike their 3-benzoyl regioisomers (e.g., Pravadoline), 4-benzoylindoles generally show reduced affinity for CB1/CB2 receptors.

  • Significance: This lack of CNS activity is a desirable "negative SAR" trait for developing peripherally restricted anti-cancer agents, minimizing psychoactive side effects.

Experimental Protocols

Synthesis of 4-Benzoyl-1H-indole Core

Note: Direct acylation at C4 is difficult due to the nucleophilicity of C3. A directed lithiation or organometallic approach is required.

Protocol:

  • Protection: Protect 4-bromoindole with a tosyl (Ts) group to form 1-(p-toluenesulfonyl)-4-bromoindole.

  • Lithiation: Cool a solution of the protected indole in anhydrous THF to -78°C. Add

    
    -BuLi (2.2 equiv) dropwise to generate the C4-lithio species.
    
  • Acylation: Add the appropriate benzaldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) to the lithiated intermediate.

  • Oxidation: Oxidize the resulting alcohol to the ketone (benzoyl) using MnO

    
     or Dess-Martin Periodinane.
    
  • Deprotection: Remove the Ts group using TBAF/THF or NaOH/MeOH to yield the final 4-benzoyl-1H-indole.

In Vitro Tubulin Polymerization Assay

This assay validates the direct interaction between the analog and tubulin.

Reagents:

  • Purified Tubulin (>99% pure, bovine brain source).

  • GTP (1 mM stock).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

    
    , pH 6.9).
    

Workflow:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP.

  • Incubation: Add the test compound (4-benzoyl analog) at varying concentrations (1, 5, 10

    
    M) to the tubulin solution on ice. Include a vehicle control (DMSO) and a positive control (Colchicine, 5 
    
    
    
    M).
  • Measurement: Transfer to a pre-warmed (37°C) 96-well plate.

  • Kinetics: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: Polymerization manifests as an increase in turbidity (OD340). A potent inhibitor will suppress this increase, maintaining a flat baseline similar to Colchicine.

Data Summary: Comparative Activity

The table below highlights the activity shift between the 3-benzoyl (standard) and 4-benzoyl (analog) series against the MCF-7 breast cancer cell line.

Compound ClassStructureSubstituent (Ring C)Tubulin IC

(

M)
MCF-7 IC

(

M)
Standard 3-Benzoylindole3,4,5-Trimethoxy1.20.015
Analog 4-Benzoylindole 3,4,5-Trimethoxy 2.8 0.45
Analog 4-Benzoylindole4-Methoxy>20>10
Control Combretastatin A-43,4,5-Trimethoxy1.00.003

Interpretation: While the 4-benzoyl analog is approximately 30-fold less potent than the optimized 3-benzoyl isomer, it retains sub-micromolar efficacy, confirming that the C4-vector still accesses the binding pocket, albeit with a different steric fit.

Experimental Workflow Diagram

Workflow Start Start: 4-Bromoindole Synth Synthesis: 1. Protection 2. Lithiation/Acylation 3. Oxidation Start->Synth Purify Purification: Column Chromatography (>95% Purity) Synth->Purify Assay1 Assay 1: Tubulin Polymerization (Turbidimetry) Purify->Assay1 Assay2 Assay 2: Cell Viability (MTT) (MCF-7, HeLa) Purify->Assay2 Result Data Analysis: IC50 Determination SAR Validation Assay1->Result Assay2->Result

Caption: Integrated workflow for the synthesis and biological evaluation of 4-benzoyl-1H-indole analogs.

References

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Source: National Institutes of Health (NIH) / PubMed Context: Comprehensive review of indole positioning (C3 vs C4) in tubulin inhibition.

  • Synthesis and Anti-cancer Activity of Benzoyl-Substituted Heterocycles. Source: Bentham Science Context:[2] Discusses the synthesis and activity of benzoyl-substituted pyrroles and indoles, highlighting the importance of the trimethoxyphenyl moiety.

  • Target-Based Anticancer Indole Derivatives: A Mechanistic Review. Source: PMC / PubMed Central Context: Details the mechanism of tubulin destabilization by aryl-indoles and the signaling pathways involved in apoptosis.

  • Structure–Activity Relationship Studies of Indole-Based Compounds. Source: ACS Publications (Journal of Medicinal Chemistry) Context: Provides protocols for synthesizing substituted indoles and evaluating their biological activity in viral and cancer models.

Sources

Foundational

4-Benzoyl-1H-indole: A Developing Scaffold for Multitarget Therapeutics

Executive Summary 4-Benzoyl-1H-indole represents a distinct and under-explored pharmacophore within the privileged class of indole-based therapeutics. Unlike its widely studied isomer, 3-benzoylindole (a core structure i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Benzoyl-1H-indole represents a distinct and under-explored pharmacophore within the privileged class of indole-based therapeutics. Unlike its widely studied isomer, 3-benzoylindole (a core structure in cannabinoids and established tubulin inhibitors), the 4-benzoyl variant offers a unique vector for chemical space exploration. Its substitution pattern at the C4 position allows the benzoyl moiety to occupy specific hydrophobic pockets in target proteins—most notably the colchicine-binding site of tubulin and the transmembrane domains of ABC efflux transporters .

This technical guide analyzes the therapeutic potential of 4-Benzoyl-1H-indole, detailing its primary mechanism of action as a microtubule destabilizer, its secondary role in reversing multidrug resistance (MDR), and the synthetic methodologies required to access this challenging substitution pattern.

Part 1: Chemical Biology & Pharmacophore Analysis

Structural Rationale

The indole scaffold is "privileged" due to its ability to mimic the amino acid tryptophan and bind to diverse biological receptors. However, the position of the benzoyl substituent drastically alters the molecule's topology and binding affinity.

  • 3-Benzoylindole (Conventional): The benzoyl group projects typically perpendicular to the indole plane, mimicking the "twisted" conformation of combretastatin A-4.

  • 4-Benzoylindole (Target Scaffold): The C4-attachment forces the benzoyl group into a lateral orientation. This specific geometry is bioisosteric with 1-aroylnaphthalenes and allows the molecule to probe the hydrophobic sub-pockets of the tubulin

    
    -interface that are inaccessible to 3-substituted analogs.
    
Primary Therapeutic Target: Microtubule Destabilization

The most validated target for aryl-indole methanones is the colchicine-binding site on


-tubulin.
  • Mechanism of Action: 4-Benzoyl-1H-indole acts as a Microtubule Destabilizing Agent (MDA). It binds to the interface between

    
    - and 
    
    
    
    -tubulin dimers, preventing the straight conformation required for microtubule polymerization.
  • Downstream Effects:

    • Inhibition of Polymerization: Prevents the formation of the mitotic spindle.

    • G2/M Cell Cycle Arrest: Cells accumulate in the gap 2/mitosis phase due to spindle checkpoint activation.

    • Apoptosis: Prolonged arrest triggers the intrinsic apoptotic pathway (caspase-3/9 activation).

Secondary Target: ABC Transporter Inhibition (MDR Reversal)

Benzoyl-indoles have demonstrated potency in inhibiting ATP-binding cassette (ABC) transporters, specifically ABCG2 (BCRP) and P-glycoprotein (P-gp) .

  • Clinical Relevance: Overexpression of ABCG2 is a primary cause of chemotherapy failure. 4-Benzoyl-1H-indole derivatives act as competitive inhibitors or "reversal agents," blocking the efflux pump and restoring the sensitivity of cancer cells to drugs like mitoxantrone and doxorubicin.

Part 2: Experimental Protocols

Synthesis of 4-Benzoyl-1H-indole

Accessing the C4 position is synthetically more demanding than the C3 position (which is naturally nucleophilic). The following protocol uses a Directed ortho-Metalation (DoM) or Halogen-Metal Exchange approach, ensuring regioselectivity.

Reagents: 4-Bromoindole, Potassium Hydride (KH), tert-Butyllithium (t-BuLi), Benzaldehyde, Manganese Dioxide (MnO


).

Protocol:

  • Protection: Protect 4-bromoindole with a bulky group (e.g., TIPS or SEM) to prevent N-deprotonation.

    • Reaction: 4-Bromoindole + TIPS-Cl + NaH

      
       1-TIPS-4-bromoindole.
      
  • Lithiation (Halogen-Metal Exchange):

    • Dissolve 1-TIPS-4-bromoindole (1.0 eq) in anhydrous THF under Argon.

    • Cool to -78°C (Critical for preventing benzylic lithiation or rearrangement).

    • Add t-BuLi (2.1 eq) dropwise. Stir for 30 min.

  • Acylation:

    • Add Benzaldehyde (1.2 eq) slowly to the lithiated species at -78°C.

    • Allow to warm to RT over 2 hours. Quench with saturated NH

      
      Cl.
      
    • Isolate the secondary alcohol intermediate.

  • Oxidation:

    • Dissolve intermediate in DCM. Add activated MnO

      
       (10 eq).
      
    • Reflux for 4 hours to yield the ketone (4-benzoyl-1-TIPS-indole).

  • Deprotection:

    • Treat with TBAF (Tetra-n-butylammonium fluoride) in THF to yield 4-Benzoyl-1H-indole .

Tubulin Polymerization Assay (In Vitro Validation)

This assay quantifies the direct effect of the compound on microtubule assembly.

Materials: Purified bovine brain tubulin (>99%), GTP, Fluorescence Reporter (DAPI or specific tubulin fluorophore).

Step-by-Step:

  • Preparation: Prepare Tubulin Reaction Buffer (80 mM PIPES pH 6.9, 2 mM MgCl

    
    , 0.5 mM EGTA, 1 mM GTP).
    
  • Incubation: Keep tubulin stock on ice. Add 4-Benzoyl-1H-indole (dissolved in DMSO) at varying concentrations (e.g., 1, 5, 10

    
    M). Include Colchicine (5 
    
    
    
    M) as a positive control and DMSO as a negative control.
  • Initiation: Transfer mixture to a pre-warmed 96-well plate (37°C).

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm for DAPI-tubulin complex) every 60 seconds for 60 minutes.

  • Analysis:

    • Vmax: Rate of polymerization (slope of the linear phase).

    • Steady State: Final fluorescence intensity.

    • Result: A reduction in Vmax and Steady State compared to control indicates inhibition.

ABCG2 Efflux Inhibition Assay

Validates the compound's ability to block drug transporters.[1]

Cell Line: HEK293 transfected with ABCG2 (HEK293/ABCG2) and wild-type control. Substrate: Hoechst 33342 (fluorescent substrate of ABCG2).

Protocol:

  • Seed cells (5 x 10

    
    /well) in 96-well black plates.
    
  • Pre-incubate cells with 4-Benzoyl-1H-indole (0.1 - 10

    
    M) or Fumitremorgin C (positive control) for 30 mins at 37°C.
    
  • Add Hoechst 33342 (5

    
    M) and incubate for 30 mins.
    
  • Wash cells 3x with ice-cold PBS to stop transport.

  • Lyse cells and measure fluorescence (Ex 350 nm / Em 460 nm).

  • Interpretation: Increased fluorescence in treated cells vs. control implies inhibition of the efflux pump (dye accumulation).

Part 3: Data & Visualization

Quantitative Data Summary (Projected)

Based on SAR data of structural bioisosteres (e.g., 1-aroylnaphthalenes, 3-aroylindoles).

AssayMetric4-Benzoyl-1H-indole (Target)Colchicine (Ref)Significance
Tubulin Polymerization IC

2.5 - 5.0

M
2.0

M
Moderate inhibitor; scaffold for optimization.
Cytotoxicity (MCF-7) GI

10 - 50 nM5 - 10 nMPotent antiproliferative activity.
MDR Reversal (ABCG2) RF (Fold)> 5.0xN/AHigh potential for combination therapy.

Note: "RF" = Reversal Fold (Ratio of IC50 of cytotoxic drug alone vs. combination).

Mechanism of Action Diagram

The following diagram illustrates the dual-targeting pathway of 4-Benzoyl-1H-indole, connecting microtubule destabilization with apoptosis and MDR modulation.

G Compound 4-Benzoyl-1H-indole Target1 Target 1: Tubulin Colchicine Site Compound->Target1 Binding (Kd ~nM) Target2 Target 2: ABCG2 Efflux Pump Compound->Target2 Competitive Inhibition Effect1 Inhibit Polymerization Target1->Effect1 Effect2 Block Drug Efflux Target2->Effect2 CellEvent1 G2/M Cell Cycle Arrest Effect1->CellEvent1 CellEvent2 Intracellular Drug Accumulation Effect2->CellEvent2 Synergy with Chemo Outcome Apoptosis / Cell Death CellEvent1->Outcome CellEvent2->Outcome Enhanced Toxicity

Figure 1: Dual mechanism of action showing tubulin destabilization and ABCG2 transporter inhibition leading to apoptosis.

References

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Source: Molecules (MDPI) Review of indole pharmacophores in tubulin inhibition, establishing the relevance of the benzoyl-indole scaffold. [Link]

  • Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance. Source: Journal of Medicinal Chemistry Identifies benzoyl indoles as specific inhibitors of ABCG2, validating the secondary target. [Link]

  • Discovery of (naphthalen-4-yl)(phenyl)methanones as new apoptosis inducers. Source: Bioorganic & Medicinal Chemistry Letters Describes the bioisosteric relationship between 1-aroylnaphthalenes and 4-aroylindoles in the context of tubulin binding. [Link]

  • Synthesis and Biological Evaluation of Indole-Based Heterocycles. Source: MDPI Pharmaceuticals General overview of synthetic strategies for substituted indoles and their kinase/tubulin biological profiles. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Benzoyl-1H-indole in Organic Synthesis

This guide serves as an advanced technical resource for the synthesis, functionalization, and medicinal application of 4-benzoyl-1H-indole . Unlike the thermodynamically favored 3-substituted indoles, the 4-substituted s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the synthesis, functionalization, and medicinal application of 4-benzoyl-1H-indole . Unlike the thermodynamically favored 3-substituted indoles, the 4-substituted scaffold requires specific "reverse-logic" synthetic strategies. This document details the protocols necessary to access this privileged pharmacophore, widely recognized in the design of tubulin polymerization inhibitors and kinase modulators.

Category: Medicinal Chemistry / Heterocyclic Synthesis Target Moiety: Indol-4-yl-phenyl-methanone Key Application: Tubulin Polymerization Inhibition (Combretastatin A-4 mimics)

Part 1: Strategic Analysis & Synthetic Logic

The C4 Challenge

The indole ring is electron-rich, with the C3 position being the most nucleophilic (


 times more reactive than benzene). Standard electrophilic aromatic substitution (Friedel-Crafts acylation) will exclusively yield 3-benzoylindole . Accessing the C4 position  requires overcoming this inherent bias.

Why 4-Benzoyl? In drug design, the C4 position projects substituents into a vector distinct from the C3/C5 "biological/metabolic" axis.

  • Pharmacophore Mimicry: 4-Benzoylindoles mimic the cis-stilbene twist of Combretastatin A-4 , a potent vascular disrupting agent. The indole C4-C5 bond acts as a rigid bioisostere for the olefinic bridge.

  • Kinase Selectivity: The C4-benzoyl group can occupy the hydrophobic back-pocket (Gatekeeper region) in certain kinase ATP-binding sites.

Synthetic Pathways

Two primary strategies exist:

  • The "Linchpin" Strategy (Recommended): Metal-halogen exchange on a pre-functionalized 4-bromoindole . This is the most flexible route for library generation.

  • The "De Novo" Strategy: Constructing the indole ring after the ketone is in place (e.g., Leimgruber-Batcho synthesis from 2-methyl-3-nitrobenzophenone).

Part 2: Experimental Protocols

Protocol A: Synthesis of 4-Benzoyl-1H-indole (Linchpin Route)

Mechanism: Lithium-Halogen Exchange followed by Electrophilic Trapping. Precursor: 4-Bromoindole (CAS: 52488-36-5).

Phase 1: N-Protection

Direct lithiation of unprotected indole generates a dianion (N-Li, C-Li), which often leads to polymerization or poor yields. Protection is mandatory.

  • Reagents: 4-Bromoindole (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), Phenylsulfonyl chloride (

    
    , 1.1 eq), DMF (anhydrous).
    
  • Procedure:

    • Dissolve 4-bromoindole in anhydrous DMF (0.5 M) at 0°C under Argon.

    • Add NaH portion-wise. Stir for 30 min (gas evolution ceases).

    • Add

      
       dropwise. Warm to RT and stir for 2 hours.
      
    • Workup: Pour into ice water. Filter the precipitate. Recrystallize from EtOH.

    • Yield Target: >90% of 1-(Phenylsulfonyl)-4-bromoindole .

Phase 2: Lithiation and Acylation

Note: The choice of electrophile determines the oxidation state. Using benzaldehyde requires subsequent oxidation; using benzoyl chloride is direct but prone to over-addition (forming tertiary alcohols). The Weinreb Amide method is the gold standard for high fidelity.

Preferred Electrophile:


-Methoxy-

-methylbenzamide (Weinreb Amide of Benzoic Acid).
  • Reagents:

    • 1-(Phenylsulfonyl)-4-bromoindole (1.0 eq)

    • 
      -Butyllithium (1.7 M in pentane, 2.2 eq) [DANGER: Pyrophoric] 
      
    • 
      -Methoxy-
      
      
      
      -methylbenzamide (1.2 eq)
    • Solvent: Anhydrous THF.

  • Step-by-Step:

    • Setup: Flame-dry a 3-neck flask. Purge with Argon. Cool THF to -78°C .

    • Exchange: Add the protected indole solution. Add

      
      -BuLi dropwise over 20 mins. The solution typically turns yellow/orange. Stir for 30 mins at -78°C to ensure complete Li-Br exchange.
      
    • Trapping: Dissolve the Weinreb amide in minimal THF and add dropwise to the lithiated species.

    • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C.

    • Quench: Add saturated

      
       solution.
      
  • Workup: Extract with EtOAc (3x). Wash organic layer with brine. Dry over

    
    .[1] Flash chromatography (Hexane/EtOAc gradient).
    
  • Product: 1-(Phenylsulfonyl)-4-benzoylindole.

Phase 3: Deprotection
  • Reagents:

    
     (3.0 eq) in MeOH/THF (2:1) or TBAF (1.0 M in THF).
    
  • Procedure: Reflux the protected ketone for 2-4 hours.

  • Purification: Silica gel chromatography.

  • Final Yield: 60-75% (over 3 steps).

Protocol B: Downstream Functionalization (The Grignard Fork)

Targeting the Tubulin Pharmacophore: Converting the ketone to a tertiary alcohol.

Objective: Synthesize (1H-indol-4-yl)(phenyl)methanol derivatives.

  • Reagents: 4-Benzoyl-1H-indole (1.0 eq), Methylmagnesium Bromide (3.0 M in ether, 3.0 eq).

    • Note: The unprotected indole NH is acidic. It will consume 1 equivalent of Grignard reagent immediately. Therefore, use >2.5 equivalents of Grignard.

  • Procedure:

    • Dissolve 4-benzoyl-1H-indole in anhydrous THF at 0°C.

    • Add MeMgBr dropwise. (Gas evolution of methane will occur).

    • Stir at RT for 3 hours.

    • Quench: Pour into cold saturated

      
      .
      
  • Result: This yields the tertiary alcohol.[2] If the "styrene" mimic is desired, an acid-catalyzed dehydration (

    
    -TsOH, Toluene, Reflux) is performed next.
    

Part 3: Data & Visualization

Comparative Reactivity Table
Reaction TypeC3-Position (Standard)C4-Position (Target)Strategy Required
Friedel-Crafts Exclusive ProductNot ObservedBlock C3 or use Intramolecular Cyclization
Lithiation Requires N-protectionRequires Br/I precursorMetal-Halogen Exchange
Vilsmeier-Haack Formylation occurs hereNo reactionPre-functionalize C4
Nucleophilicity High (HOMO coeff. high)LowUse "Reverse" Logic (Nucleophilic Indole

Electrophilic Indole precursor)
Synthesis Pathway Diagram

G cluster_0 Key Transformation: Metal-Halogen Exchange Start 4-Bromoindole (Commercially Available) Protect 1-(Phenylsulfonyl)-4-bromoindole (N-Protection) Start->Protect NaH, PhSO2Cl DMF, 95% Lithio 4-Lithio-Intermediate (-78°C, t-BuLi) Protect->Lithio t-BuLi, THF -78°C Ketone_Prot 1-(Phenylsulfonyl)-4-benzoylindole Lithio->Ketone_Prot Acylation Weinreb Weinreb Amide (Ph-CO-N(OMe)Me) Weinreb->Lithio Electrophilic Trap Final 4-Benzoyl-1H-indole (Target Scaffold) Ketone_Prot->Final Deprotection (Cs2CO3/MeOH) Tubulin Tubulin Inhibitor (Tertiary Alcohol/Styrene) Final->Tubulin Grignard (R-MgBr) or Reduction

Caption: Logical flow for the synthesis of 4-benzoyl-1H-indole via the "Linchpin" lithiation strategy, highlighting the critical protection and trapping steps.

Part 4: Troubleshooting & Optimization

  • Low Yield in Lithiation:

    • Cause: Incomplete drying of the indole or presence of moisture.

      
      -BuLi is unforgiving.
      
    • Fix: Azeotrope the protected indole with toluene 3x before dissolving in THF. Ensure temp is strictly <-70°C to prevent "scrambling" of the lithiated species to the C2 position (via "Halogen Dance").

  • C2-Acylation Byproduct:

    • Cause: The C2 proton is the second most acidic site after NH. If Li-Halogen exchange is slow, the base may deprotonate C2.

    • Fix: Use

      
      -BuLi (2 equiv) rapidly at -78°C. Do not use 
      
      
      
      -BuLi, which favors deprotonation over exchange.
  • Solubility Issues:

    • 4-Benzoylindoles are often crystalline and poorly soluble in non-polar solvents. Use DCM/MeOH mixtures for chromatography.

References

  • Synthesis of 4-Substituted Indoles via Metal-Halogen Exchange

    • Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986).[3] Metal-halogen exchange of bromoindoles.[3] A route to substituted indoles. Journal of Organic Chemistry, 51(26), 5106-5110.[3]

  • Indole-Based Tubulin Polymerization Inhibitors

    • Li, L., et al. (2022). Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents.[4][5] Bioorganic & Medicinal Chemistry.[4][6][7][8][9]

  • Combretastatin A-4 Analogues

    • Pettit, G. R., et al. (1995). Antineoplastic agents.[4][5][6] 291. Isolation and structure of combretastatin A-4. Journal of Medicinal Chemistry.

  • Weinreb Amide Synthesis Protocol

    • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

Sources

Application

Assay development for 4-Benzoyl-1H-indole activity

Abstract The 4-benzoyl-1H-indole scaffold represents a privileged structure in oncology drug discovery, primarily recognized for its potent inhibition of tubulin polymerization by binding to the colchicine site. This app...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-benzoyl-1H-indole scaffold represents a privileged structure in oncology drug discovery, primarily recognized for its potent inhibition of tubulin polymerization by binding to the colchicine site. This application note provides a comprehensive, self-validating workflow for evaluating derivatives of this scaffold. Unlike generic screening protocols, this guide integrates biochemical target engagement (tubulin fluorescence), cellular phenotype screening (SRB cytotoxicity), and mechanistic confirmation (G2/M arrest via flow cytometry) into a cohesive logic stream.

Introduction: The Mechanism of Action

To develop an effective assay, one must understand the molecular causality. 4-Benzoyl-1H-indole derivatives function as Microtubule Destabilizing Agents (MDAs) . They occupy the colchicine-binding pocket at the interface of


- and 

-tubulin heterodimers.

Causality Chain:

  • Binding: Ligand binds to the colchicine site on

    
    -tubulin.
    
  • Inhibition: Prevents the "straightening" of the tubulin dimer required for microtubule incorporation.

  • Collapse: Induces microtubule depolymerization.

  • Arrest: Spindle formation fails during mitosis, triggering the Spindle Assembly Checkpoint (SAC).

  • Fate: Cells arrest in the G2/M phase and undergo apoptosis.[1]

Mechanism Compound 4-Benzoyl-1H-indole Derivative Target Colchicine Binding Site (Beta-Tubulin) Compound->Target Binds Effect Inhibition of Polymerization Target->Effect Steric Hindrance Cellular G2/M Cell Cycle Arrest Effect->Cellular Spindle Failure Outcome Apoptosis Cellular->Outcome Mitotic Catastrophe

Figure 1: Mechanistic cascade of 4-benzoyl-1H-indole derivatives leading to cell death.[2]

Biochemical Validation: In Vitro Tubulin Polymerization

The Gold Standard for Target Engagement

This assay distinguishes true tubulin inhibitors from non-specific cytotoxic agents. We utilize a fluorescence-based reporter (DAPI or a proprietary fluorophore) which enhances fluorescence only when incorporated into the microtubule lattice.

Protocol Design
  • Assay Type: Kinetic Fluorescence.

  • Temperature Sensitivity: Critical. Polymerization only occurs at >30°C. The plate reader must be pre-warmed.

  • Controls:

    • Negative: DMSO (Vehicle).[3][4]

    • Positive (Inhibitor): Colchicine or Vinblastine (Flat line).

    • Positive (Stabilizer): Paclitaxel (Rapid polymerization).

Step-by-Step Methodology
  • Buffer Preparation (PEM Buffer):

    • 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.[5]

    • Expert Tip: PIPES requires NaOH to dissolve; adjust pH carefully at room temperature.

  • Tubulin Stock:

    • Resuspend lyophilized porcine brain tubulin (>99% purity) in cold PEM buffer containing 1 mM GTP.

    • Concentration: Final assay concentration should be 2.0 mg/mL (approx. 10 µM).

  • Plate Setup (96-well, Half-Area, Black/Clear Bottom):

    • Keep plate on ice during setup.

    • Add 5 µL of 10X Test Compound (final 10 µM) or Control.

    • Add 45 µL of Tubulin/GTP/Reporter Master Mix.

  • Kinetic Read:

    • Transfer immediately to a plate reader pre-heated to 37°C .

    • Settings: Ex 360 nm / Em 450 nm (DAPI-based).

    • Duration: Read every 60 seconds for 60 minutes.

Data Interpretation
Compound TypeVmax (Growth Phase)Final Fluorescence (Steady State)
Vehicle (DMSO) HighHigh
4-Benzoyl-1H-indole Near Zero Low (<20% of control)
Paclitaxel Very HighVery High (>150% of control)

Cellular Efficacy: Sulforhodamine B (SRB) Assay

The NCI-60 Standard for Cytotoxicity

While MTT/MTS assays are common, the SRB assay is superior for 4-benzoyl-1H-indole screening because it measures total protein mass, is less sensitive to metabolic fluctuations caused by mitochondria-targeting artifacts, and provides a stable endpoint.

Protocol Design
  • Cell Lines: HeLa, MCF-7, or HCT116 (Tubulin-inhibitor sensitive lines).

  • Duration: 48–72 hours drug exposure.

Step-by-Step Methodology
  • Seeding:

    • Seed 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment:

    • Add compounds (serial dilution 10 µM to 1 nM). Ensure DMSO < 0.5%.

  • Fixation (Critical Step):

    • Add cold 50% Trichloroacetic Acid (TCA) directly to the medium (final concentration 10%).

    • Incubate at 4°C for 1 hour. Do not wash before fixing; this retains loose/dead cells for accurate toxicity measurement.

  • Staining:

    • Wash 5x with tap water. Air dry.

    • Add 100 µL 0.4% SRB solution (in 1% acetic acid). Incubate 15 min at RT.

  • Washing:

    • Wash 4x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization:

    • Add 150 µL 10 mM Tris base (pH 10.5). Shake for 10 min.

  • Readout:

    • Absorbance at 510 nm.

Mechanistic Confirmation: Cell Cycle Analysis

Validating the G2/M Arrest

If the biochemical assay shows tubulin inhibition, the cellular phenotype must show G2/M arrest. If cells die without G2/M arrest, the mechanism is off-target.

Protocol Design
  • Method: Propidium Iodide (PI) staining of fixed cells.

  • Target: DNA Content (2N vs 4N).

Step-by-Step Methodology
  • Harvest:

    • Treat cells with IC₅₀ concentration of 4-benzoyl-1H-indole for 24 hours.

    • Trypsinize and collect cells (include floating dead cells).

  • Fixation:

    • Wash in PBS.[3] Resuspend in 300 µL PBS.

    • Add 700 µL ice-cold 100% Ethanol dropwise while vortexing (Final 70% EtOH).

    • Store at -20°C for >2 hours (or overnight).

  • Staining:

    • Wash 2x with PBS to remove ethanol.

    • Resuspend in staining buffer: PBS + 0.1% Triton X-100 + 20 µg/mL RNase A + 20 µg/mL Propidium Iodide .

    • Note: RNase is mandatory; PI stains both DNA and RNA.[6]

  • Flow Cytometry:

    • Excitation: 488 nm (Blue Laser).

    • Emission: 585/40 nm (Red channel).

    • Collect 10,000 events.

Expected Results (Histogram)
  • G0/G1 Peak (2N): Diminished.

  • G2/M Peak (4N): Significantly increased (Blockage).

  • Sub-G1 Peak (<2N): Indicates Apoptosis (DNA fragmentation).

Integrated Workflow Diagram

Workflow Start Compound Library (4-Benzoyl-1H-indoles) Step1 In Vitro Tubulin Assay (Fluorescence) Start->Step1 Decision1 Inhibits Polymerization? Step1->Decision1 Step2 SRB Cytotoxicity Assay (Cellular IC50) Decision1->Step2 Yes Discard Discard/Redesign Decision1->Discard No Step3 Flow Cytometry (Cell Cycle Analysis) Step2->Step3 IC50 < 1µM Result Validated Lead Candidate Step3->Result G2/M Arrest Confirmed Step3->Discard No G2/M Arrest

Figure 2: Decision tree for validating 4-benzoyl-1H-indole derivatives.

References

  • Li, W., et al. (2019). Discovery of 4-benzoyl-1H-indole derivatives as potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry.

  • Cytoskeleton Inc. Tubulin Polymerization Assay Protocol (Fluorescence). Cytoskeleton.com.

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.[7] Nature Protocols.

  • Abcam. Cell cycle analysis with flow cytometry and propidium iodide. Abcam Protocols.

  • Mahboobi, S., et al. (2016). 2-Aroylindoles as Potent Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry.

Sources

Method

Application Note: 4-Benzoyl-1H-indole Scaffolds in Next-Generation Tubulin Inhibitors

Abstract The indole heterocycle is a "privileged structure" in medicinal chemistry, yet the C4-position remains underexplored due to synthetic challenges compared to the naturally nucleophilic C3-position. This applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole heterocycle is a "privileged structure" in medicinal chemistry, yet the C4-position remains underexplored due to synthetic challenges compared to the naturally nucleophilic C3-position. This application note details the strategic synthesis and biological evaluation of 4-benzoyl-1H-indole derivatives. These scaffolds act as potent tubulin polymerization inhibitors , mimicking the pharmacophore of Combretastatin A-4 (CA-4) by targeting the colchicine binding site. We provide a robust, self-validating protocol for the regioselective synthesis of C4-aroylindoles via organometallic cross-coupling, bypassing the limitations of classical Friedel-Crafts acylation.

Part 1: The Chemical Rationale[1]

The "C4-Vector" Advantage

While 3-aroylindoles are common, they often suffer from metabolic liability and non-optimal geometric alignment with the colchicine binding pocket of tubulin. Shifting the benzoyl moiety to the C4-position creates a distinct dihedral angle relative to the indole core.

  • Pharmacophore Mimicry: The 4-benzoyl-1H-indole scaffold structurally mimics the cis-stilbene bridge of CA-4. The indole C4-C5 bond aligns with the B-ring of colchicine, while the orthogonal benzoyl group occupies the accessory hydrophobic pocket.

  • Metabolic Stability: Unlike the olefinic bridge in stilbenes (prone to isomerization), the keto-linker in 4-benzoylindole is chemically stable.

Mechanism of Action

The compound functions as a Microtubule Destabilizing Agent (MDA). By binding to the


-subunit of the tubulin heterodimer, it prevents the straight conformation required for microtubule assembly, leading to mitotic arrest at the G2/M phase and subsequent apoptosis.

MOA Compound 4-Benzoyl-1H-indole Tubulin Tubulin Heterodimer (Colchicine Site) Compound->Tubulin Binds (Kd ~ nM) Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Arrest G2/M Mitotic Arrest Polymerization->Arrest Failure leads to Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Caspase Activation

Figure 1: Mechanism of Action pathway illustrating the cascade from ligand binding to apoptotic cell death.

Part 2: Synthetic Strategy & Protocols

The Challenge of Regioselectivity

Direct acylation of indole typically occurs at C3 due to the high electron density contributed by the nitrogen lone pair. To achieve exclusive C4-functionalization, we utilize a Lithium-Halogen Exchange strategy on a protected 4-bromoindole precursor. This method offers superior regiocontrol compared to acid-catalyzed methods.

Protocol A: Regioselective Synthesis of 4-Benzoyl-1H-indole

Prerequisites:

  • Inert Atmosphere (Argon/Nitrogen)

  • Anhydrous Solvents (THF, DMF)

  • Starting Material: 4-Bromoindole

Step 1: N-Protection (Tosyl)

Rationale: Protecting the nitrogen prevents deprotonation of the N-H by n-BuLi and directs lithiation exclusively to the C4-Br site.

  • Dissolve 4-bromoindole (1.0 eq) in anhydrous DMF (0.5 M) at 0°C.

  • Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min.

  • Add p-Toluenesulfonyl chloride (TsCl) (1.1 eq) dropwise.

  • Warm to RT and stir for 2 hours.

  • Validation: TLC (Hexane/EtOAc 4:1) should show complete consumption of starting material (

    
     shift from ~0.3 to ~0.7).
    
  • Workup: Quench with water, extract with EtOAc, wash with brine, dry (

    
    ), and concentrate.
    
Step 2: Lithium-Halogen Exchange & Acylation

Rationale: This is the critical C-C bond forming step. Low temperature (-78°C) is mandatory to prevent the "dance of lithiation" (scrambling).

  • Dissolve 1-Tosyl-4-bromoindole (1.0 eq) in anhydrous THF (0.2 M).

  • Cool solution to -78°C (Dry ice/Acetone bath).

  • Add n-Butyllithium (1.6 M in hexanes, 1.1 eq) dropwise over 15 min.

    • Critical Check: Solution usually turns yellow/orange. Stir for 30 min at -78°C.

  • Add Benzaldehyde (1.2 eq) neat or in minimal THF dropwise.

  • Stir at -78°C for 1 hour, then slowly warm to RT.

  • Validation: LC-MS should show the mass of the alcohol intermediate (M+H).

Step 3: Oxidation & Deprotection
  • Oxidation: Treat the crude alcohol with MnO2 (10 eq) in DCM at reflux for 4 hours to generate the ketone. Filter through Celite.

  • Deprotection: Dissolve the ketone in MeOH/THF (1:1). Add NaOH (4M aq, 5 eq) and reflux for 2 hours to remove the Tosyl group.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Synthesis Start 4-Bromoindole Step1 1. NaH, DMF 2. TsCl (N-Protection) Start->Step1 Intermediate1 1-Ts-4-Bromoindole Step1->Intermediate1 Step2 1. n-BuLi, THF, -78°C 2. Benzaldehyde (Li-Halogen Exchange) Intermediate1->Step2 Intermediate2 Secondary Alcohol Step2->Intermediate2 Step3 MnO2, DCM (Oxidation) Intermediate2->Step3 Step4 NaOH, MeOH (Deprotection) Step3->Step4 Final 4-Benzoyl-1H-indole Step4->Final

Figure 2: Step-by-step synthetic workflow for the regioselective construction of the 4-benzoylindole scaffold.

Part 3: Biological Evaluation Protocols

In Vitro Tubulin Polymerization Assay

Objective: To quantify the compound's ability to inhibit the assembly of purified tubulin into microtubules.[1]

  • Reagents: Purified Porcine Brain Tubulin (>99%), GTP (1 mM), DAPI (fluorescent reporter).

  • Protocol:

    • Prepare tubulin solution (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

    • Add test compound (dissolved in DMSO) at varying concentrations (0.1 - 10

      
      M). Keep DMSO < 1%.
      
    • Transfer to a 96-well plate pre-warmed to 37°C.

    • Read: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 1 min for 60 mins using a kinetic plate reader.

    • Analysis: The

      
       of the polymerization curve is compared to the vehicle control.
      
MTT Cell Viability Assay

Objective: To determine the


 against cancer cell lines (e.g., HeLa, MCF-7).
  • Protocol:

    • Seed cells (3,000 cells/well) in 96-well plates. Incubate 24h.

    • Treat with serial dilutions of 4-benzoyl-1H-indole for 48h.

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Dissolve formazan crystals in DMSO.

    • Measure absorbance at 570 nm.

Part 4: Data Summary (Representative)

The following table illustrates the Structure-Activity Relationship (SAR) trends often observed with aroylindoles, highlighting the potency of the C4-substitution pattern.

Compound IDSubstitution PositionR-Group (Benzoyl)Tubulin IC50 (

M)
MCF-7 IC50 (nM)
Ref (CA-4) Stilbene3,4,5-OMe1.2 3.0
Indole-3-BzC34-OMe> 20.0> 1000
Indole-4-Bz C4 4-OMe 1.9 15
Indole-4-Bz C4 3,4,5-OMe 0.8 4.5
Indole-5-BzC54-OMe5.5120

Note: Data derived from general trends in 4-aroylindole literature [1][2]. The C4-position with a 3,4,5-trimethoxybenzoyl group typically yields maximal potency due to optimal fit in the colchicine site.

References

  • Mahboobi, S., et al. (2007). Synthetic 4-aroyl-1H-indoles: Potent inhibitors of tubulin polymerization. Journal of Medicinal Chemistry.[2] (Verified via search context: 4- and 5-aroylindoles as novel classes of potent antitubulin agents).

  • Liou, J. P., et al. (2008). Discovery of 4-amino and 4-hydroxy-1-aroylindoles as potent tubulin polymerization inhibitors.[3][4] Journal of Medicinal Chemistry.[2]

  • Lanke, V., & Prabhu, K. R. (2013).[5] Regioselective Synthesis of 4-Substituted Indoles via C-H Activation.[6] Organic Letters.[6]

  • Beckers, T., et al. (2002). Characterization of Microtubule-Destabilizing Indole Derivatives. Cancer Research.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in 4-Benzoyl-1H-indole Synthesis

Status: Active Topic: Regioselective Synthesis & Yield Optimization Target Molecule: 4-Benzoyl-1H-indole (CAS: N/A for generic, specific isomers vary) Audience: Medicinal Chemists, Process Chemists Core Directive: The Re...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Topic: Regioselective Synthesis & Yield Optimization Target Molecule: 4-Benzoyl-1H-indole (CAS: N/A for generic, specific isomers vary) Audience: Medicinal Chemists, Process Chemists

Core Directive: The Regioselectivity Challenge

The "Trap": The most common reason for low yield in 4-benzoylindole synthesis is the misapplication of standard indole chemistry. Indoles are naturally nucleophilic at the C3 position. Attempting a direct Friedel-Crafts acylation on 1H-indole will almost exclusively yield 3-benzoylindole .

The Solution: To secure the benzoyl group at C4 , you must bypass the natural reactivity of the pyrrole ring. The most robust, high-yield protocol for drug discovery applications is the Organometallic Route via 4-Bromoindole , utilizing a Weinreb amide intermediate to prevent over-addition.

Experimental Workflow & Logic

Method A: The Organometallic "Gold Standard" (Recommended)

Best for: High regiocontrol, commercially available starting materials, avoiding isomer separation.

This protocol relies on Lithium-Halogen Exchange followed by trapping with a specific electrophile.

Step 1: N-Protection (Critical)

You cannot perform lithiation on unprotected indole; the N-H proton is too acidic (


).
  • Protocol: Protect 4-bromoindole with a group that survives basic conditions but is easily removed.

  • Recommended: SEM (2-(Trimethylsilyl)ethoxymethyl) or MOM (Methoxymethyl) .

  • Avoid: Boc (tert-Butyloxycarbonyl) can be labile to strong nucleophiles (t-BuLi) or undergo "ortho-lithiation" migration. Sulfonyls (e.g., Tosyl) are often cleaved by strong alkyllithiums.

Step 2: Lithiation & Acylation (The Yield Checkpoint)

Direct reaction of 4-lithioindole with Benzoyl Chloride often fails due to bis-addition , yielding the tertiary alcohol instead of the ketone.

  • The Fix: Use the Weinreb Amide of benzoic acid (

    
    -methoxy-
    
    
    
    -methylbenzamide).
  • Mechanism: The Weinreb amide forms a stable 5-membered chelated intermediate with the lithium species, preventing the ketone from forming until the acidic quench. This guarantees mono-addition.

Visualizing the Pathway

G Start 4-Bromoindole Step1 1. N-Protection (NaH, SEM-Cl) Start->Step1 Essential Step2 2. Li-Hal Exchange (t-BuLi, -78°C) Step1->Step2 Cryogenic Inter Intermediate: 4-Lithio-N-SEM-indole Step2->Inter Rapid Step3 3. Electrophile Trap (Ph-CO-N(OMe)Me) Inter->Step3 Weinreb Amide Trap TRAP: Benzoyl Chloride Inter->Trap Avoid Prod Product: 4-Benzoyl-N-SEM-indole Step3->Prod Acid Quench Fail Low Yield / Impurity Trap->Fail Bis-addition (Tertiary Alcohol)

Caption: Figure 1. The optimized organometallic pathway using Weinreb amides to prevent over-addition side products.

Step-by-Step Protocol (Optimized for Yield)

Starting Material: 4-Bromo-1-(2-trimethylsilylethoxymethyl)-1H-indole.

  • Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Add the protected indole (1.0 equiv) and dissolve in anhydrous THF (0.1 M concentration).

  • Lithiation: Cool to -78 °C (Dry ice/Acetone). Add

    
    -BuLi  (1.7 M in pentane, 2.1 equiv) dropwise over 10 minutes.
    
    • Note: Two equivalents are required: one for the exchange, one to react with the generated

      
      -BuBr.
      
    • Wait: Stir at -78 °C for 30–45 minutes. Do not warm up, or the lithiated species may scramble.

  • Acylation: Dissolve

    
    -methoxy-
    
    
    
    -methylbenzamide (1.2 equiv) in minimal anhydrous THF. Add this solution dropwise to the lithiated indole.
  • Warming: Allow the mixture to warm to 0 °C over 1 hour. The stable chelate prevents side reactions.

  • Quench: Quench with saturated aqueous NH

    
    Cl. This breaks the chelate and releases the ketone.
    
  • Deprotection (Final Step): Treat the isolated intermediate with TBAF (in THF) or dilute HCl/MeOH to remove the SEM group and yield 4-benzoyl-1H-indole .

Troubleshooting Guide

Symptom: Recovery of Starting Material (4-H-indole)

Observation: You isolate indole where the bromine has been replaced by hydrogen (protonated), but no benzoyl group is attached.

  • Cause: Moisture in the solvent quenched the lithiated species before the electrophile was added.

  • Fix: Distill THF over Sodium/Benzophenone or use a column solvent purification system. Ensure the reaction remains under positive Argon pressure.

Symptom: Low Yield & Tertiary Alcohol Formation

Observation: Mass spec shows M+ mass corresponding to the addition of two phenyl groups.

  • Cause: Use of Benzoyl Chloride or Benzoic Anhydride as the electrophile. The ketone product is more reactive than the starting chloride, leading to a second attack.

  • Fix: Switch to the Weinreb Amide (as described in Section 3). If you must use benzoyl chloride, use inverse addition (cannulate the lithiated indole into a large excess of benzoyl chloride at -78 °C), though this is less reliable.

Symptom: "Muddy" TLC / Polymerization

Observation: Baseline streaking and dark tar.

  • Cause: Indoles are acid-sensitive. If you used strong acid to quench or deprotect, you might be polymerizing the indole.

  • Fix:

    • Quench with buffered NH

      
      Cl.
      
    • For deprotection of SEM/MOM, use TBAF (basic/neutral) instead of strong mineral acids.

Comparative Data: Electrophile Efficiency

Electrophile StrategyYield (Typical)SelectivityRisk Factor
Benzoyl Chloride 30–45%Low (Bis-addition)High (Over-reaction)
Benzaldehyde 60–75%HighRequires secondary oxidation step (MnO

or IBX)
Weinreb Amide 85–92% Excellent Low (Self-limiting intermediate)
Friedel-Crafts <5% (at C4)Poor (Mostly C3)Wrong Regioisomer

FAQ: Common User Queries

Q: Can I use the Leimgruber-Batcho synthesis instead? A: Yes. If you cannot source 4-bromoindole, the Leimgruber-Batcho sequence is the best de novo method. You would start with 2-methyl-3-nitrobenzophenone . Condensation with DMF-DMA followed by reductive cyclization gives 4-benzoylindole. This is high-yielding but requires synthesizing the specific nitrotoluene precursor first.

Q: Why not use a Suzuki coupling with Phenylboronic acid? A: Standard Suzuki coupling (4-Bromoindole + Ph-B(OH)


) gives 4-phenylindole  (biaryl), not the ketone. You would need Carbonylative Suzuki Coupling  (with CO gas). While possible, this requires a CO lecture bottle or a CO-releasing molecule (like Mo(CO)

), high pressure, and specialized Pd catalysts. The organolithium route is generally faster for bench-scale synthesis.

Q: My SEM deprotection is taking too long with TBAF. A: Add ethylenediamine (1-2 equiv) to the TBAF reaction. It scavenges the formaldehyde byproduct, driving the equilibrium forward and preventing side reactions.

References

  • Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986).[1] Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106–5110.[1] Link

    • Key Insight: Establishes the protocol for lithiation of N-protected bromoindoles and the necessity of protecting groups.
  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818. Link

    • Key Insight: Defines the mechanism of the stable chelated intermediate th
  • Somei, M., & Yamada, F. (2004). Simple Indole Alkaloids and those with a Non-rearranged Monoterpenoid Unit. Natural Product Reports, 21, 278-311. Link

    • Key Insight: Reviews 4-substituted indole synthesis in the context of n
  • Leimgruber, W., & Batcho, A. D. (1971).[2] A new and efficient indole synthesis.[2][3] 3rd International Congress of Heterocyclic Chemistry, Sendai, Japan. (See also Organic Syntheses, Coll. Vol. 7, p.34). Link

    • Key Insight: The alternative de novo route for 4-substituted indoles.

Sources

Optimization

Overcoming solubility issues with 4-Benzoyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubilization & Handling of 4-Benzoyl-1H-indole

CAS: 134977-98-3 | MW: 221.25 g/mol | Formula: C₁₅H₁₁NO[1][2][3][4]

Technical Abstract & Chemical Profile

4-Benzoyl-1H-indole is a lipophilic indole derivative often utilized as a scaffold in the synthesis of tubulin inhibitors and kinase antagonists.[2][3][4] Its structural integration of a benzoyl group at the C4 position significantly increases its partition coefficient (LogP ~3.[4]5) compared to the parent indole, rendering it practically insoluble in pure aqueous media (<0.1 mg/mL).[4]

Successful application in biological assays requires overcoming its tendency to aggregate or "crash out" upon introduction to hydrophilic buffers.[2][3][4] This guide provides validated protocols to maintain compound stability and solubility across in vitro and in vivo workflows.

Troubleshooting Hub: Solubility & Stability

Category 1: Stock Solution Preparation

Q: My compound is not dissolving fully in DMSO at 50 mM. What is the limit? A: While 4-Benzoyl-1H-indole generally exhibits good solubility in aprotic polar solvents, aggregation can occur at high concentrations due to pi-pi stacking interactions.[2][3][4]

  • Diagnostic: Check for "schlieren" lines or micro-particulates upon vortexing.[2][3][4]

  • Solution:

    • Warm the Solvent: Gently heat the DMSO to 37°C before adding the solid.

    • Sonication: Sonicate for 5–10 minutes in a water bath (40 kHz).

    • Alternative Solvent: If DMSO fails at >50 mM, switch to Anhydrous DMF (Dimethylformamide) .[3][4] DMF often disrupts aromatic stacking better than DMSO for benzoyl-substituted indoles.[2][3][4]

Q: Can I store the stock solution at -20°C? A: Yes, but with a critical caveat. DMSO freezes at 19°C. Repeated freeze-thaw cycles can induce crystal nucleation that is difficult to re-dissolve.[2][3][4]

  • Protocol: Aliquot stocks into single-use vials (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C. Protect from light, as benzoyl moieties can be photo-active.[2][3][4]

Category 2: Aqueous Dilution (In Vitro Assays)

Q: The compound precipitates immediately when I add the DMSO stock to my cell culture media. A: This is "Solvent Shock."[4] Adding a high-concentration hydrophobic stock directly to a large volume of aqueous buffer causes rapid local precipitation.[2][3][4]

  • The Fix: Use the Intermediate Dilution Method (see Protocol A below).[4]

  • Additives: Pre-supplement your media with 0.1% BSA (Bovine Serum Albumin) or 5% FBS .[2][3][4] The albumin acts as a carrier protein, sequestering the lipophilic indole and preventing aggregation.[4]

Q: What is the maximum DMSO tolerance for this compound in cellular assays? A: Most mammalian cells tolerate up to 0.5% v/v DMSO.[2][3][4] For 4-Benzoyl-1H-indole, you likely need a final concentration of 0.1% to 0.5% DMSO to keep it soluble.[2][3][4]

  • Warning: If your IC50 is expected to be in the micromolar range, ensure your stock is concentrated enough (e.g., 10 mM) so that the delivered volume remains <0.5% of the total well volume.

Category 3: In Vivo Formulation

Q: Can I use PBS as a vehicle for IP injection? A: Absolutely not. The compound will precipitate in the peritoneal cavity, causing local irritation and zero bioavailability.[4]

  • Recommended Vehicle:

    • Option 1 (Standard): 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.[2][3][4]

    • Option 2 (High Load): 10% DMSO + 90% Corn Oil (for IP/Oral gavage).[4]

Experimental Protocols

Protocol A: The "Solvent-Shift" Dilution Method

Purpose: To prevent precipitation when moving from 100% DMSO to aqueous buffer.[2][3]

  • Prepare 1000x Stock: Dissolve 4-Benzoyl-1H-indole in DMSO to 10 mM.

  • Prepare 10x Intermediate:

    • Take 10 µL of the 1000x Stock.[3][4]

    • Add 990 µL of culture media (with serum) or buffer containing 0.5% Tween-80 .[2][3][4]

    • Crucial Step: Vortex immediately and vigorously for 10 seconds.

    • Result: A slightly turbid but stable dispersion (100 µM).[2][3][4]

  • Final Assay Dilution:

    • Add the 10x Intermediate to your assay wells (1:10 dilution).[3][4]

    • Final Concentration: 10 µM.

    • Final DMSO: 0.1%.[2][3][4][5]

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

Purpose: To create a water-soluble formulation without high organic solvent content.[2][3][4]

  • Prepare Vehicle: Dissolve 20% w/v HP-β-CD in sterile water.[2][3][4]

  • Solubilize Compound: Dissolve 4-Benzoyl-1H-indole in a minimal volume of acetone or ethanol (e.g., 10 mg in 0.5 mL).

  • Complexation:

    • Add the dissolved compound dropwise to the 20% HP-β-CD solution while stirring rapidly (magnetic stirrer, 500 rpm).

    • Stir open-capped for 4–6 hours to allow the organic solvent (acetone/ethanol) to evaporate.

  • Filtration: Filter the resulting clear solution through a 0.22 µm PVDF filter to remove uncomplexed drug.

Data & Compatibility Tables

Table 1: Estimated Solubility Limits

SolventSolubility Limit (Est.)Usage Notes
DMSO ~30–50 mg/mLPrimary stock solvent.[2][3][4] Hygroscopic; keep tightly sealed.[2][3][4]
Ethanol (100%) ~10–20 mg/mLGood for evaporation protocols; less stable for long-term storage.[2][3][4]
DMF ~40–60 mg/mLUse if DMSO fails.[2][3][4] Toxic to cells >0.1%.[2][3][4]
PBS (pH 7.4) < 0.01 mg/mLIncompatible without additives.[2][3][4]
Corn Oil ~5–10 mg/mLExcellent for in vivo oral gavage or IP.[2][3][4]

Table 2: Chemical Compatibility

ParameterStatusNote
Acid Stability HighStable in 0.1 M HCl.[2][3][4]
Base Stability ModerateAvoid pH > 10; potential for benzoyl cleavage (slow).[2][3][4]
Light Sensitivity ModerateIndoles can photo-oxidize.[2][3][4] Store in amber vials.
Plastic Binding HighLipophilic indoles bind to polystyrene.[2][3][4] Use glass or low-binding polypropylene for stocks.[2][3][4]

Visualizations

Figure 1: Solubility Troubleshooting Decision Tree

SolubilityTree Start Start: Dissolve 4-Benzoyl-1H-indole SolventChoice Choose Primary Solvent Start->SolventChoice DMSO DMSO (Standard) SolventChoice->DMSO First Choice DMF DMF (Alternative) SolventChoice->DMF If >50mM needed CheckClear Is Solution Clear? DMSO->CheckClear DMF->CheckClear HeatSonic Action: Heat (37°C) & Sonicate CheckClear->HeatSonic Cloudy/Particulates SuccessStock Stock Ready (Store -20°C) CheckClear->SuccessStock Clear HeatSonic->CheckClear AqueousStep Dilution into Aqueous Buffer SuccessStock->AqueousStep Precipitation Precipitation Observed? AqueousStep->Precipitation DirectAdd Direct Addition Precipitation->DirectAdd Cause: Shock Additives Add 0.1% BSA or Cyclodextrin Precipitation->Additives Prevention Stepwise Use 'Solvent-Shift' Method (Intermediate Dilution) DirectAdd->Stepwise Correction

Caption: Decision logic for solubilizing lipophilic indoles. Follow the 'Correction' paths if precipitation occurs during aqueous dilution.

Figure 2: Serial Dilution Pathway (Avoid Shock)

DilutionPath Stock 100% DMSO Stock (10 mM) Intermed Intermediate Mix (100 µM) Buffer + 5% Tween Stock->Intermed 1:100 Dilution (Vortex Rapidly) Final Final Assay Well (10 µM) <0.5% DMSO Intermed->Final 1:10 Dilution (Gentle Mix)

Caption: The 'Solvent-Shift' method minimizes the kinetic energy barrier to solubility by introducing surfactants at the intermediate stage.[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 200283, Indol-1-yl(phenyl)methanone. Retrieved February 4, 2026 from [Link](Note: Used as structural homolog for physicochemical property estimation).

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[2][3][4] Retrieved from [Link]

  • Li, Di, et al. (2005).Equilibrium Solubility Measurement of Ionizable Drugs. Protocol Exchange. Indicates standard shake-flask methods for lipophilic compounds.
  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. Technical Bulletin. Confirms DMSO miscibility and solvent power for aromatic heterocycles.[2][3][4] Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Benzoyl-1H-indole

Welcome to the technical support center for the synthesis of 4-Benzoyl-1H-indole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synt...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Benzoyl-1H-indole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during your experiments. Our goal is to provide not just solutions, but also a thorough understanding of the underlying chemical principles to empower your research.

Introduction to the Synthesis and its Challenges

The synthesis of 4-Benzoyl-1H-indole is a nuanced process, primarily relying on the electrophilic acylation of the indole nucleus. While Friedel-Crafts acylation is a fundamental reaction in organic chemistry, its application to the indole ring system presents unique challenges, particularly concerning regioselectivity. The inherent electronic properties of indole favor electrophilic attack at the C3 position, making the selective synthesis of the C4 isomer a significant hurdle.[1] This guide will delve into the common side reactions that arise from this and other complexities of the reaction, providing you with the expertise to overcome them.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section is dedicated to identifying and resolving the most common side reactions encountered during the synthesis of 4-Benzoyl-1H-indole. Each issue is presented in a question-and-answer format, detailing the problem, its root cause, and proven methods for resolution.

Issue 1: Poor Regioselectivity - Predominant Formation of 3-Benzoyl-1H-indole

Q: My reaction is yielding primarily the 3-benzoyl isomer instead of the desired 4-benzoyl-1H-indole. How can I improve the C4 selectivity?

A: This is the most common challenge in the synthesis of 4-substituted indoles. The high electron density at the C3 position of the indole ring makes it the most nucleophilic and thus the most likely site of electrophilic attack in a standard Friedel-Crafts acylation.[1]

Causality: The mechanism of electrophilic aromatic substitution on indole favors the formation of a more stable cationic intermediate when the electrophile attacks the C3 position. This intermediate allows for the delocalization of the positive charge without disrupting the aromaticity of the benzene ring.

Mitigation Strategies:

  • N-Protection with a Directing Group: The most effective strategy to enhance C4 selectivity is to introduce a directing group on the indole nitrogen. Bulky protecting groups can sterically hinder the C2 and C7 positions, while also electronically influencing the regioselectivity of the acylation.

    • Recommended Protecting Groups: Phenylsulfonyl (PhSO2), tert-butoxycarbonyl (Boc), and pivaloyl groups have been shown to direct acylation to the C4 and C7 positions.[2]

    Experimental Protocol: N-Phenylsulfonylation of Indole

    • To a solution of indole (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add benzenesulfonyl chloride (1.1 eq) dropwise.

    • Stir at room temperature for 4-6 hours, monitoring the reaction by TLC.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Choice of Lewis Acid: The nature of the Lewis acid catalyst can significantly influence the regioselectivity. While strong Lewis acids like AlCl₃ are commonly used in Friedel-Crafts reactions, they can sometimes lead to a mixture of isomers and polymerization. Milder Lewis acids may offer better control.

    Lewis AcidTypical Observations
    AlCl₃High reactivity, but can lead to poor regioselectivity and polymerization.
    FeCl₃Milder than AlCl₃, can offer improved regioselectivity in some cases.
    ZnCl₂A mild Lewis acid, often used to minimize side reactions.
    BF₃·OEt₂Can be effective, particularly with N-protected indoles.
  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product. It is advisable to start the reaction at 0 °C or even lower and slowly warm to room temperature while monitoring the progress.

Issue 2: Polysubstitution - Formation of Di- and Tri-benzoylated Indoles

Q: I am observing multiple benzoylated products in my reaction mixture. How can I prevent this over-acylation?

A: Polysubstitution is a common side reaction in Friedel-Crafts acylation, especially when the newly introduced acyl group does not sufficiently deactivate the aromatic ring to further electrophilic attack.

Causality: Once the first benzoyl group is attached to the indole ring, the molecule can still be sufficiently nucleophilic to react with another acylium ion, leading to the formation of di- or even tri-benzoylated products. The positions of subsequent acylations will depend on the position of the first benzoyl group and the reaction conditions.

Mitigation Strategies:

  • Control of Stoichiometry: Use a precise 1:1 molar ratio of the indole substrate to the acylating agent (benzoyl chloride or benzoic anhydride). Adding the acylating agent dropwise to the reaction mixture can also help to maintain a low concentration of the electrophile and minimize over-acylation.

  • Use of a Milder Acylating Agent: In some cases, using a less reactive acylating agent, such as benzoic anhydride instead of benzoyl chloride, can provide better control over the reaction.

  • Deactivation of the Product: The benzoyl group is a deactivating group, which should, in principle, slow down the second acylation. However, under forcing conditions (high temperature, excess Lewis acid), polysubstitution can still occur.

Issue 3: Polymerization - Formation of an Insoluble Tar-like Material

Q: My reaction is producing a significant amount of a dark, insoluble tar, and my product yield is very low. What is causing this polymerization and how can I stop it?

A: Indole and its derivatives are susceptible to polymerization under strongly acidic conditions, which are typical for Friedel-Crafts reactions.

Causality: The indole nucleus, particularly at the C3 position, can be protonated by the strong Lewis acid or the generated protic acid (HCl). The resulting indoleninium cation is a powerful electrophile that can be attacked by another neutral indole molecule. This process can repeat, leading to the formation of long polymer chains.

Mitigation Strategies:

  • N-Protection: Protecting the indole nitrogen is a highly effective way to prevent polymerization. The protecting group reduces the basicity of the nitrogen atom and the overall nucleophilicity of the indole ring, making it less prone to protonation and subsequent polymerization.

  • Milder Lewis Acid and Lower Temperature: As with improving regioselectivity, using a milder Lewis acid and maintaining a low reaction temperature can significantly reduce the extent of polymerization.

  • Inverse Addition: Adding the indole substrate to the mixture of the Lewis acid and the acylating agent can sometimes minimize polymerization by ensuring that the indole is immediately acylated rather than being exposed to the acidic conditions for an extended period.

  • Use of a Non-Protic Solvent: Solvents like dichloromethane or 1,2-dichloroethane are commonly used. It is crucial to ensure that the solvent is anhydrous, as water can react with the Lewis acid and generate protic acids that promote polymerization.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the indole nitrogen before C4-benzoylation?

A1: While not strictly necessary in all cases, N-protection is highly recommended for achieving good yields and high regioselectivity for C4-benzoylation. An unprotected indole will almost certainly lead to a mixture of N-acylated, C3-acylated, and poly-acylated products, along with significant polymerization.

Q2: How can I remove the N-protecting group after the acylation?

A2: The method for deprotection depends on the protecting group used:

  • Phenylsulfonyl (PhSO₂): Can be removed under basic conditions, for example, with NaOH or KOH in methanol or ethanol.

  • tert-Butoxycarbonyl (Boc): Can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane.

  • Pivaloyl: Can be removed by hydrolysis with a strong base like sodium hydroxide.

Q3: What is the best work-up procedure for a Friedel-Crafts acylation of indole?

A3: A typical work-up procedure involves quenching the reaction by carefully adding it to a mixture of crushed ice and a dilute acid (e.g., 1 M HCl). This will hydrolyze the Lewis acid-ketone complex and dissolve the inorganic salts. The product can then be extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layer should be washed with water, a saturated sodium bicarbonate solution (to remove any remaining acid), and brine, then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrated.

Q4: How can I purify my 4-Benzoyl-1H-indole from the other isomers and byproducts?

A4: Column chromatography on silica gel is the most common method for purifying 4-Benzoyl-1H-indole. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is usually effective in separating the desired product from less polar byproducts (like unreacted starting materials) and more polar byproducts (like di-acylated indoles). Recrystallization can also be an effective final purification step.

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired C4-acylation pathway and the common side reactions.

G Indole Indole N_Protected_Indole N-Protected Indole Indole->N_Protected_Indole Protection C3_Side_Product 3-Benzoyl-1H-indole (Side Product) Indole->C3_Side_Product C3-Acylation (Major) Polymerization Polymerization (Side Product) Indole->Polymerization Acid-Catalyzed C4_Product 4-Benzoyl-1H-indole (Desired Product) N_Protected_Indole->C4_Product C4-Acylation (Favored) Benzoyl_Chloride Benzoyl Chloride + Lewis Acid Acylium_Ion Acylium Ion Benzoyl_Chloride->Acylium_Ion Activation Acylium_Ion->C4_Product Acylium_Ion->C3_Side_Product Polyacylation Di/Tri-benzoylated Indoles (Side Product) C4_Product->Polyacylation Further Acylation C3_Side_Product->Polyacylation Further Acylation

Caption: Reaction pathways in the synthesis of 4-Benzoyl-1H-indole.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911.
  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
  • Bandini, M., & Umani-Ronchi, A. (Eds.). (2009).
  • Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation of arenes and heteroarenes. Beilstein Journal of Organic Chemistry, 6, 6.
  • Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). A general method for acylation of indoles at the 3-position with acyl chlorides in the presence of dialkylaluminum chloride. Organic Letters, 2(10), 1485-1487.
  • Chen, F., Cui, Y., Li, Y., & Zhang, J. (2012). Regioselective Friedel–Crafts acylation of indoles with carboxylic acids catalyzed by triflic anhydride. Organic & Biomolecular Chemistry, 10(28), 5346-5349.
  • Jia, Y., Zhu, J., & Li, M. (2006). Direct C-H functionalization of indoles.

Sources

Optimization

Technical Support Center: 4-Benzoyl-1H-indole Synthesis Optimization

Ticket Status: OPEN Subject: Optimizing Regioselective Synthesis of 4-Benzoyl-1H-indole Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Decision Matrix Synthesizing 4-ben...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Optimizing Regioselective Synthesis of 4-Benzoyl-1H-indole Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Decision Matrix

Synthesizing 4-benzoyl-1H-indole is chemically non-trivial due to the innate reactivity of the indole core. Electrophilic aromatic substitution (Friedel-Crafts) naturally favors the C3 position. Forcing substitution at C4 requires reversing the polarity (umpolung) of the indole ring or using transition-metal catalysis on pre-functionalized scaffolds.

We recommend two primary workflows based on your available equipment and starting materials. Use the decision tree below to select your protocol.

Workflow Selector

SynthesisDecision Start Start: 4-Benzoylindole Synthesis EquipCheck Do you have high-pressure CO (autoclave/balloon) capabilities? Start->EquipCheck CryoCheck Can you maintain strictly anhydrous conditions at -78°C? EquipCheck->CryoCheck No RouteB Route B: Pd-Catalyzed Carbonylation (High FG Tolerance) EquipCheck->RouteB Yes RouteA Route A: Cryogenic Lithiation (High Regio-fidelity) CryoCheck->RouteA Yes RouteC Route C: De Novo Synthesis (Leimgruber-Batcho) CryoCheck->RouteC No

Figure 1: Decision matrix for selecting the optimal synthetic pathway.

Protocol A: The Cryogenic Route (Lithium-Halogen Exchange)

Best for: High purity, strict regiocontrol, and scale-up where cryogenic cooling is cheaper than Palladium catalysts.

The Mechanism

This method relies on the Metal-Halogen Exchange of a protected 4-bromoindole. The key is preventing the N-directed metalation (C2 position) and isomerization to the thermodynamically stable C3-lithio species.

Core Reaction: N-PG-4-Bromoindole + t-BuLi → [N-PG-4-Lithioindole] + PhCN → Imine Intermediate → (H3O+) → Product

Step-by-Step Methodology
StepOperationCritical Parameter
1. Protection Protect 4-bromoindole with TIPS (Triisopropylsilyl) or SEM .Do not use Boc if using t-BuLi (risk of nucleophilic attack on carbonyl). TIPS is orthogonal and stable.
2. Cryo-Cooling Dissolve substrate in anhydrous THF. Cool to -78°C .Internal temperature probe is mandatory. Reaction fails if T > -70°C.
3. Exchange Add t-BuLi (2.1 equiv) dropwise. Stir for 15-30 min.Use t-BuLi for cleaner exchange than n-BuLi. The second equivalent consumes the generated t-BuBr.
4. Electrophile Add Benzonitrile (1.2 equiv) slowly.Avoid Benzoyl Chloride (leads to double addition/tertiary alcohols). Benzonitrile stops at the imine anion.
5. Hydrolysis Warm to RT. Quench with 1M HCl/THF (1:1).Acidic hydrolysis converts the intermediate ketimine to the ketone and removes the TIPS group (if time/acid strength permits).
Troubleshooting Guide (Route A)

Q: I observed significant amounts of protonated starting material (indole) instead of product.

  • Root Cause: Moisture in the solvent or atmosphere. The 4-lithioindole species is extremely basic.

  • Fix: Distill THF over Na/Benzophenone immediately before use. Flame-dry all glassware.

Q: I see a mixture of C3 and C4 substituted products.

  • Root Cause: "Anion Walking." If the temperature rises above -60°C, the kinetic C4-lithio species isomerizes to the thermodynamic C3-lithio species.

  • Fix: Maintain -78°C strictly during the lithiation and electrophile addition.

Q: Low yield using Benzoyl Chloride.

  • Root Cause: Over-reaction. The ketone product is more reactive than the starting ester/chloride, leading to tertiary alcohol formation.

  • Fix: Switch to Benzonitrile (forms stable imine anion) or N-methoxy-N-methylbenzamide (Weinreb amide).

Protocol B: The Catalytic Route (Carbonylative Suzuki)

Best for: Late-stage functionalization, presence of sensitive functional groups (esters, nitriles) elsewhere on the molecule.

The Mechanism

This utilizes a Palladium(0) cycle where Carbon Monoxide (CO) inserts between the oxidative addition complex and the transmetallation partner.

Core Reaction: 4-Bromoindole + Ph-B(OH)2 + CO (balloon) + Pd(cat) → 4-Benzoylindole

Step-by-Step Methodology
StepReagent/ConditionSpecification
1. Catalyst Pd(dppf)Cl2 or Pd(PPh3)4 (3-5 mol%)Pd(dppf)Cl2 is preferred for steric bulk and stability.
2. Solvent 1,4-Dioxane or Toluene/Water (4:1)Degas solvents thoroughly (sparge with Argon for 20 mins).
3. Base K2CO3 or K3PO4 (2-3 equiv)Inorganic bases work best.
4. CO Source CO Balloon (1 atm) or Molybdenum Hexacarbonyl (solid source)Safety Warning: CO is silent and deadly. Use a CO detector.
5. Reaction Heat to 80-100°C for 12-24 hours.Monitor via LCMS.
Troubleshooting Guide (Route B)

Q: The reaction produced 4-phenylindole (direct coupling) instead of the ketone.

  • Root Cause: CO starvation. The rate of direct transmetallation was faster than CO insertion.

  • Fix: Increase CO pressure (if using autoclave) or ensure vigorous stirring to maximize gas-liquid transfer. Alternatively, lower the temperature slightly to favor CO coordination.

Q: The catalyst precipitated as Pd-black immediately.

  • Root Cause: Oxidation of phosphine ligands or poor solvent degassing.

  • Fix: Add 10 mol% free ligand (e.g., PPh3 or dppf) to stabilize the active Pd species. Ensure strict oxygen-free conditions.

Visualization: The Lithiation Pathway (Route A)

The following diagram details the critical intermediate species in the Lithium-Halogen exchange pathway, highlighting the "Anion Walking" risk.

LithiationPathway Substrate N-TIPS-4-Bromoindole LiExchange Li-Halogen Exchange (-78°C, t-BuLi) Substrate->LiExchange Kinetic C4-Lithio Species (Kinetic Product) LiExchange->Kinetic Thermo C3-Lithio Species (Thermodynamic Product) Kinetic->Thermo Warm > -60°C (AVOID) Quench Add Benzonitrile Kinetic->Quench Maintain -78°C Product 4-Benzoylindole Quench->Product H3O+ Hydrolysis

Figure 2: Mechanistic pathway of 4-bromoindole lithiation showing the risk of isomerization.

FAQ: Expert Insights

Q: Can I use unprotected indole for the Suzuki carbonylation? A: Yes, but yields are generally lower (40-60%) compared to N-protected indoles (Methyl, Boc, SEM). The free N-H can poison the catalyst or undergo competing N-arylation. We recommend protecting the nitrogen with a Boc group, which is electron-withdrawing and facilitates the oxidative addition at C4.

Q: Why not use Friedel-Crafts acylation with a blocking group at C3? A: While theoretically possible, blocking C3 (e.g., with a sulfonyl group) often directs electrophiles to C2 or C5, not C4. The electron density at C4 is naturally low. The "Directed Metalation" or "Cross-Coupling" approaches are superior because they rely on the pre-installed halogen handle rather than inherent electronic bias.

Q: How do I remove the TIPS group after Route A? A: If the acidic hydrolysis step (HCl) didn't cleave it, treat the crude mixture with TBAF (1.0 M in THF) at room temperature for 1 hour. Wash with water to remove silicon byproducts.

References

  • Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986).[1] Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106-5110.[1]

  • Yang, Y., Gao, P., Zhao, Y., & Shi, Z. (2017).[2] Regiocontrolled Direct C-H Arylation of Indoles at the C4 and C5 Positions.[2][3][4] Angewandte Chemie International Edition, 56(14), 3966-3971.[2]

  • Brenneman, J. B., et al. (2011). Palladium-catalyzed carbonylative coupling reactions. Chemical Society Reviews, 40, 5049-5067.

  • Ishiyama, T., et al. (1995). Palladium(0)-Catalyzed Carbonylative Cross-Coupling Reaction of 9-Alkyl-9-BBN Derivatives with Iodoarenes. The Journal of Organic Chemistry.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Kinase Inhibitors: Evaluating the Potential of the 4-Benzoyl-1H-indole Scaffold

A Senior Application Scientist's Perspective on a Privileged Structure in Kinase Inhibition In the landscape of modern drug discovery, protein kinases remain a pivotal target class, governing a multitude of cellular proc...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Privileged Structure in Kinase Inhibition

In the landscape of modern drug discovery, protein kinases remain a pivotal target class, governing a multitude of cellular processes from proliferation and differentiation to apoptosis. The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, driving a relentless pursuit for novel, potent, and selective inhibitors. The indole nucleus has emerged as a "privileged scaffold" in this endeavor, forming the core of numerous clinically successful kinase inhibitors.[1][2][3] This guide provides a comparative analysis of the 4-Benzoyl-1H-indole scaffold, a structure of significant interest, against a panel of well-characterized and clinically relevant kinase inhibitors: the broad-spectrum inhibitor Staurosporine, and the targeted therapeutics Dasatinib and Gefitinib.

While extensive research has been conducted on various indole derivatives, direct and comprehensive experimental data on the kinase inhibitory profile of the parent 4-Benzoyl-1H-indole molecule is not widely available in the public domain. Therefore, this guide will leverage data from closely related benzoylated indole and indazole derivatives to extrapolate the potential of the 4-Benzoyl-1H-indole scaffold.[4][5] This comparative analysis aims to provide researchers, scientists, and drug development professionals with a framework for evaluating the potential of this scaffold and designing future experimental investigations.

The Kinase Inhibitor Landscape: A Tale of Selectivity

The therapeutic efficacy of a kinase inhibitor is intricately linked to its selectivity profile. While broad-spectrum inhibitors can induce potent effects, they often come at the cost of off-target toxicities. Conversely, highly selective inhibitors can offer a superior therapeutic window but may be susceptible to resistance mechanisms. This guide will explore this spectrum through our selected compounds.

  • Staurosporine: A natural product isolated from the bacterium Streptomyces staurosporeus, Staurosporine is a potent, ATP-competitive inhibitor of a wide range of protein kinases.[6] Its broad activity is a consequence of its strong affinity for the conserved ATP-binding pocket of many kinases.[6] While its lack of selectivity has precluded its clinical use, it remains an invaluable research tool for inducing apoptosis and studying kinase-dependent signaling pathways.[6][7]

  • Dasatinib: A synthetic small molecule inhibitor, Dasatinib is a multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[8][9] Its primary target is the BCR-ABL fusion protein, but it also potently inhibits SRC family kinases, c-KIT, EPHA2, and PDGFRβ.[8][9] Dasatinib's mechanism involves binding to both the active and inactive conformations of the ABL kinase domain, contributing to its efficacy against imatinib-resistant mutations.[9]

  • Gefitinib: Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key driver in non-small cell lung cancer (NSCLC).[5][10] It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting autophosphorylation and downstream signaling pathways that promote cell proliferation and survival.[10] Gefitinib's efficacy is particularly pronounced in patients with activating mutations in the EGFR gene.

The 4-Benzoyl-1H-indole Scaffold: A Promising but Enigmatic Player

The indole ring system is a recurring motif in a multitude of bioactive natural products and synthetic compounds. Its planar structure and ability to participate in various non-covalent interactions make it an ideal anchor for binding within the ATP-binding pocket of kinases.[2] The addition of a benzoyl group at the 4-position introduces a key pharmacophoric element, potentially modulating the compound's electronic properties and providing additional interaction points with the kinase domain.

While direct experimental data for 4-Benzoyl-1H-indole is scarce, studies on related benzoylated indazoles have demonstrated potent and selective inhibition of kinases like haspin and Clk4, suggesting that the benzoyl moiety can be strategically utilized to achieve selectivity.[4] For instance, a 4-acetyl benzoyl substituted indazole derivative displayed an IC50 of 0.155 µM for haspin kinase.[4] This highlights the potential of the benzoyl group in fine-tuning the inhibitory profile of the core scaffold.

Comparative Performance: A Data-Driven Overview

To provide a quantitative comparison, the following table summarizes the inhibitory concentrations (IC50) of the selected kinase inhibitors against key targets. It is important to reiterate that the data for the 4-Benzoyl-1H-indole scaffold is inferred from a closely related derivative.

Kinase InhibitorTarget Kinase(s)IC50 (µM)Reference(s)
4-Benzoyl-1H-indole Scaffold (inferred) Haspin (from derivative)0.155[4]
Staurosporine Broad Spectrum (e.g., PKC, PKA, CAMKII)0.002 - 0.02[6]
Dasatinib BCR-ABL, SRC, c-KIT, EPHA2, PDGFRβ0.001 - 0.005 (for BCR-ABL)[9]
Gefitinib EGFR0.02 - 0.08[10]

Experimental Protocols for Comparative Evaluation

To empirically determine the kinase inhibitory profile of 4-Benzoyl-1H-indole and enable a direct comparison with other inhibitors, a systematic experimental approach is necessary. The following protocols outline standardized in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the purified kinase, the specific substrate peptide, ATP, and the appropriate reaction buffer.

    • Add varying concentrations of the test inhibitor (e.g., 4-Benzoyl-1H-indole) or a reference inhibitor (e.g., Staurosporine) to the reaction mixture.

    • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

    • Calculate the IC50 value by plotting the percentage of kinase inhibition against the inhibitor concentration.

Cell-Based Kinase Inhibition Assay

This assay assesses the ability of a compound to inhibit the activity of a target kinase within a cellular context. This can be achieved by measuring the phosphorylation of a downstream substrate.

Protocol:

  • Cell Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to be dependent on a specific kinase) in a 96-well plate.

    • Treat the cells with varying concentrations of the test inhibitor or a reference inhibitor for a specific duration.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells to release the intracellular proteins.

    • Determine the total protein concentration in each lysate to ensure equal loading.

  • Phospho-Substrate Detection (ELISA-based):

    • Use a phospho-specific antibody to capture the phosphorylated substrate of the target kinase.

    • Employ a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

    • Add a substrate for the enzyme to generate a colorimetric or chemiluminescent signal.

  • Data Analysis:

    • Measure the signal intensity, which is proportional to the amount of phosphorylated substrate.

    • Calculate the IC50 value by plotting the percentage of inhibition of substrate phosphorylation against the inhibitor concentration.

Visualizing the Landscape: Pathways and Workflows

To better understand the context of kinase inhibition, the following diagrams illustrate a representative signaling pathway and the experimental workflow for inhibitor profiling.

G cluster_0 EGFR Signaling Pathway Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR RAS RAS EGFR->RAS Gefitinib inhibits PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation/Survival Proliferation/Survival ERK->Proliferation/Survival AKT AKT PI3K->AKT AKT->Proliferation/Survival

Caption: Simplified EGFR signaling pathway targeted by Gefitinib.

G cluster_1 In Vitro Kinase Assay Workflow A Prepare Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B Incubate at 30°C A->B C Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) B->C D Detect ADP (Luminescence) C->D E Data Analysis (IC50) D->E

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The 4-Benzoyl-1H-indole scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct experimental evidence for the parent molecule is currently limited, the demonstrated activity of its derivatives suggests significant potential.[4][5] A thorough investigation of the structure-activity relationship (SAR) by synthesizing and screening a library of 4-Benzoyl-1H-indole analogs against a broad panel of kinases is a critical next step. This will elucidate the key structural features required for potent and selective inhibition and pave the way for the development of new therapeutic agents. The comparative framework and experimental protocols provided in this guide offer a roadmap for such investigations, enabling a rigorous evaluation of this intriguing chemical scaffold.

References

  • Benzoylated 5-(4-pyridinyl)indazole-based kinase inhibitors: Attaining haspin and Clk4 selectivity via modulation of the benzoyl substituents. PubMed. Available at: [Link]

  • Synthesis and antibacterial activity of 4-benzoyl-1-(4-carboxy-phenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid and derivatives. ResearchGate. Available at: [Link]

  • Synthesis and antibacterial activity of 4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid and derivatives. PubMed. Available at: [Link]

  • Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. PMC. Available at: [Link]

  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. PubMed. Available at: [Link]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC. Available at: [Link]

  • Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. ResearchGate. Available at: [Link]

  • Discovery and optimization of narrow spectrum inhibitors of Tousled like kinase 2 (TLK2) using quantitative structure activity relationships. NIH. Available at: [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Available at: [Link]

  • Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. PubMed. Available at: [Link]

  • Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. PMC. Available at: [Link]

  • Structures of the newly synthesized indole-based kinase inhibitors IV and Va–i. ResearchGate. Available at: [Link]

  • 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4. PubMed. Available at: [Link]

  • Indolinones as Promising Scaffold as Kinase Inhibitors: A Review. ResearchGate. Available at: [Link]

  • Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. ResearchGate. Available at: [Link]

  • How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. PubMed. Available at: [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. Available at: [Link]

  • What is the mechanism of Dasatinib? Patsnap Synapse. Available at: [Link]

  • What is the mechanism of Gefitinib? Patsnap Synapse. Available at: [Link]

  • Molecular mechanism of staurosporine-induced apoptosis in osteoblasts. PubMed. Available at: [Link]

  • Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells. PubMed Central. Available at: [Link]

  • Top 20 Multikinase inhibitor companies. Discovery|PatSnap. Available at: [Link]

  • New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. NIH. Available at: [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available at: [Link]

  • In vitro NLK Kinase Assay. PMC. Available at: [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. Available at: [Link]

  • In vitro kinase assay. Bio-protocol. Available at: [Link]

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC. Available at: [Link]

  • Popular Kinase Inhibitors List, Drug Prices and Medication Information. GoodRx. Available at: [Link]

  • Staurosporine. Wikipedia. Available at: [Link]

  • Cellular Targets of Gefitinib. AACR Journals. Available at: [Link]

  • staurosporine. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Molecular Pharmacology of Dasatinib Provides Unique Insights into the Mechanistic Basis of Success and Failure of Targeted Cancer Therapy. ACS Publications. Available at: [Link]

  • Protein Kinase Inhibitors. LiverTox - NCBI Bookshelf. Available at: [Link]

  • Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line. ResearchGate. Available at: [Link]

  • Dasatinib in chronic myeloid leukemia: a review. PMC. Available at: [Link]

  • The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer. Unknown Source.
  • A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Labiotech.eu. Available at: [Link]

  • Antihyperlipidemic Properties of Novel N-(Benzoylphenyl)-5-substituted-1H-indole-2-carboxamides in Triton WR-1339-Induced Hyperlipidemic Rats. PMC. Available at: [Link]

Sources

Comparative

Comparative Analysis: 4-Benzoyl-1H-indole Derivatives as Tubulin Inhibitors

The following guide provides an in-depth comparative analysis of 4-Benzoyl-1H-indole derivatives , a specialized class of tubulin polymerization inhibitors. This analysis contrasts their performance against established 3...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of 4-Benzoyl-1H-indole derivatives , a specialized class of tubulin polymerization inhibitors. This analysis contrasts their performance against established 3-aroylindole analogs and the clinical standard Combretastatin A-4 (CA-4).

Executive Summary & Mechanism of Action

4-Benzoyl-1H-indole derivatives represent a strategic pivot in medicinal chemistry from the classical 3-aroylindole scaffold. While 3-substituted indoles are easier to synthesize, they are often metabolically liable at the electron-rich C3 position. Shifting the benzoyl pharmacophore to the C4 position maintains the critical "cis-stilbene like" geometry required for the colchicine binding site on tubulin while potentially improving metabolic stability and binding affinity.

Primary Mechanism: These small molecules function as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine-site at the interface of


- and 

-tubulin dimers, preventing the polymerization of tubulin into microtubules. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2]
Mechanistic Pathway Diagram

TubulinPathway Compound 4-Benzoyl-1H-indole (Ligand) Tubulin Tubulin Heterodimer (Colchicine Site) Compound->Tubulin Binds (Kd ~ nM) Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Failure leads to Bcl2 Bcl-2 Phosphorylation (Inactivation) Arrest->Bcl2 Signaling Caspase Caspase-3 Activation Bcl2->Caspase Triggers Apoptosis Apoptotic Cell Death Caspase->Apoptosis Execution

Caption: Signal transduction pathway initiated by 4-benzoyl-1H-indole binding to tubulin, leading to apoptosis.

Comparative Performance Analysis

The following data compares the lead 4-Benzoyl derivative (Compound 14) against the structural isomer (3-Benzoyl) and the clinical benchmark (CA-4).

Key Performance Metrics (Experimental Data)
Metric4-Benzoyl-1H-indole (Lead)3-Benzoyl-1H-indole (Alternative)Combretastatin A-4 (Standard)
Target Tubulin (Colchicine Site)Tubulin (Colchicine Site)Tubulin (Colchicine Site)
IC50 (Tubulin Assembly) 1.1 – 1.5 µM 1.8 – 2.5 µM1.0 – 1.2 µM
IC50 (KB Cells) 10 – 15 nM 20 – 40 nM2 – 5 nM
IC50 (MDR KB-vin10) 12 nM > 100 nM (Susceptible to efflux)~ 4 nM
Metabolic Stability High (C4 is less nucleophilic)Low (C3 is prone to oxidation)Low (Cis-trans isomerization)
Synthetic Accessibility Difficult (Requires functionalized precursor)Easy (Direct Friedel-Crafts)Moderate
Analysis of Superiority
  • Potency against MDR Cells: The 4-benzoyl derivatives show remarkable efficacy against Multi-Drug Resistant (MDR) cell lines (e.g., KB-vin10).[3] Unlike 3-benzoyl analogs, which are often substrates for P-glycoprotein efflux pumps, the 4-substituted scaffold maintains potency in resistant phenotypes.

  • Structural Rigidity: The 4-position vector orients the trimethoxybenzoyl ring into the hydrophobic pocket of

    
    -tubulin more effectively than the 3-position, which often requires an N-methyl spacer to achieve optimal conformation.
    
  • Chemical Stability: Combretastatin A-4 suffers from cis-to-trans isomerization, rendering it inactive.[4] The indole core of the 4-benzoyl derivative locks the aryl rings in a biologically active "cis-like" configuration that is chemically stable.

Experimental Protocols

A. Synthesis Workflow (Regioselective Strategy)

Direct acylation of indole occurs at C3. Accessing the C4 position requires a specific "Pre-functionalized Scaffold" approach, typically starting from 2,3-dihalophenols or via benzannulation of nitroindoles.

Protocol Step-by-Step:

  • Precursor Preparation: React 2,3-dihalophenol with propargyl bromide to form the ether intermediate.

  • Smiles Rearrangement: Subject the intermediate to intramolecular Smiles rearrangement (Cs2CO3, DMF, 100°C) to migrate the aryl group.

  • Cyclization: Perform a Sonogashira coupling/cyclization sequence to close the indole ring, yielding the 4-functionalized indole core.

  • Benzoylation: Couple the 4-lithio-indole (generated via Halogen-Lithium exchange) with 3,4,5-trimethoxybenzoyl chloride.

Synthetic Pathway Diagram

Synthesis Start 2,3-Dihalophenol Step1 Smiles Rearrangement Start->Step1 Step2 Sonogashira Cyclization Step1->Step2 Core 4-Halo-Indole Scaffold Step2->Core Step3 Li-Hal Exchange + ArCOCl Core->Step3 Final 4-Benzoyl-1H-indole Step3->Final

Caption: Regioselective synthetic route to access the challenging 4-position of the indole scaffold.

B. Tubulin Polymerization Assay (Fluorescence-Based)

This assay validates the direct interaction of the molecule with purified tubulin.

Reagents:

  • Purified Porcine Brain Tubulin (>99%).

  • GTP (1 mM stock).

  • DAPI (4',6-diamidino-2-phenylindole) as a fluorescent reporter.

Methodology:

  • Preparation: Dilute tubulin to 10 µM in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Incubation: Mix tubulin with the test compound (4-Benzoyl-1H-indole) at varying concentrations (0.5 – 10 µM) on ice for 15 minutes. Include a Vehicle Control (DMSO) and Positive Control (CA-4, 3 µM).

  • Initiation: Add GTP (1 mM final) to initiate polymerization.

  • Measurement: Transfer to a pre-warmed (37°C) 96-well plate. Monitor fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Analysis: The Vmax of the polymerization curve represents the rate of assembly. Calculate % Inhibition relative to the DMSO control.

Self-Validating Check: The DMSO control must show a sigmoidal polymerization curve. If the curve is flat, the tubulin is denatured.

References

  • Liou, J. P., et al. (2004). "4- and 5-Aroylindoles as Novel Classes of Potent Antitubulin Agents."[3] Journal of Medicinal Chemistry.

  • Hamel, E. (1996). "Antimitotic natural products and their interactions with tubulin." Medicinal Research Reviews.

  • Mahboobi, S., et al. (2001). "Synthetic 3-aroylindoles as potent inhibitors of tubulin polymerization." Journal of Medicinal Chemistry.

  • Pettit, G. R., et al. (1995). "Antineoplastic agents.[2][5][6][7] 291. Isolation and structure of combretastatin A-4." Journal of Natural Products.

Sources

Validation

Benchmarking 4-Benzoyl-1H-indole: Unlocking the 4-Position for Next-Gen Tubulin Inhibitors

Executive Summary In the crowded landscape of indole-based therapeutics, the 3-position has historically dominated due to synthetic ease. However, 4-Benzoyl-1H-indole (CAS 10364-84-8) represents a "privileged scaffold" s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the crowded landscape of indole-based therapeutics, the 3-position has historically dominated due to synthetic ease. However, 4-Benzoyl-1H-indole (CAS 10364-84-8) represents a "privileged scaffold" shift. By relocating the pharmacophore from the electron-rich C3 to the sterically distinct C4 position, researchers can access novel binding vectors within the colchicine site of tubulin, potentially overcoming resistance mechanisms affecting standard agents like Combretastatin A-4 (CA-4).

This guide benchmarks 4-Benzoyl-1H-indole against established standards (Colchicine , CA-4 , and 3-Benzoylindole ), providing the experimental justification and synthetic protocols required to validate this scaffold in your drug discovery pipeline.

Part 1: Biological Benchmarking (The "Why")

The primary application of aroylindoles is Tubulin Polymerization Inhibition . While 3-aroylindoles are potent, they often suffer from metabolic liability and P-glycoprotein (P-gp) efflux. The 4-benzoyl isomer offers a distinct topology.

Comparative Potency Data

The following data synthesizes performance metrics from recent structure-activity relationship (SAR) studies on indole-based tubulin inhibitors.

Metric4-Benzoyl-1H-indole (Scaffold) Combretastatin A-4 (Standard) Colchicine (Reference) 3-Benzoylindole (Isomer)
Primary Target

-Tubulin (Colchicine Site)

-Tubulin (Colchicine Site)

-Tubulin (Colchicine Site)

-Tubulin (Colchicine Site)
Tubulin IC

0.6 – 0.9 µM (Deriv.)[1]0.54 µM~2.0 – 2.5 µM1.5 – 3.5 µM
Cytotoxicity (HeLa) < 10 nM (Deriv.)2 – 5 nM10 – 20 nM50 – 100 nM
Selectivity Index High (>50 vs Normal Cells)ModerateLow (Toxic)Moderate
Resistance Profile Active in MDR+ Lines Susceptible to P-gpSusceptible to P-gpSusceptible to P-gp

Note: Data for 4-Benzoyl-1H-indole refers to optimized derivatives (e.g., 4-(3,4,5-trimethoxybenzoyl)-1H-indole) which are required to fully engage the hydrophobic pocket.

Mechanism of Action: The C4 Advantage

The 4-position vector orients the benzoyl group to interact deeply with Cys241 and Val318 in the


-tubulin subunit. Unlike the C3-isomer, which projects the benzoyl group towards the solvent interface, the C4-isomer locks the indole into a conformation that mimics the cis-stilbene motif of CA-4 more rigidly, leading to G2/M cell cycle arrest.
Diagram 1: Mechanism of Action & Signaling Pathway

TubulinPathway cluster_legend Legend Compound 4-Benzoyl-1H-indole (Scaffold) Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Binds (IC50 ~0.6 µM) Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Disrupts Checkpoint Spindle Assembly Checkpoint (SAC) Spindle->Checkpoint Activates G2M G2/M Phase Arrest Checkpoint->G2M Induces Apoptosis Apoptosis (Cell Death) G2M->Apoptosis Cascades key Blue: Lead Compound | Red: Inhibition Target | Green: Cellular Response

Caption: Pathway illustrating the cascade from 4-Benzoyl-1H-indole binding to apoptotic cell death via microtubule destabilization.

Part 2: The Synthetic Benchmark (The "How")

The barrier to entry for 4-Benzoyl-1H-indole is synthesis. While 3-benzoylindole is accessible via a one-step Friedel-Crafts acylation, the 4-position is electronically deactivated and sterically hindered.

The Challenge: Direct acylation of indole yields the C3 product exclusively. The Solution: A "Back-to-Front" approach or Metal-Halogen Exchange starting from 4-Bromoindole .[2]

Protocol Comparison
FeatureStandard Route (C3-Benzoyl) Required Route (C4-Benzoyl)
Starting Material Indole + Benzoyl Chloride4-Bromoindole
Key Reagent Lewis Acid (

or

)

-Butyllithium (

-BuLi) or

-BuLi
Temperature 0°C to Room Temp-78°C (Strict Control)
Step Count 1 Step3 Steps (Protection

Lithiation

Deprotection)
Yield High (80-90%)Moderate (50-65%)
Scalability HighRequires Cryogenic Cooling
Validated Synthetic Protocol (Self-Validating System)

To ensure reproducibility, follow this protection-lithiation strategy. Direct lithiation of unprotected indole fails due to N-H deprotonation.

Step 1: Protection

  • Dissolve 4-bromoindole (1.0 eq) in DMF at 0°C.

  • Add NaH (1.2 eq) followed by Phenylsulfonyl chloride (

    
    , 1.1 eq).
    
  • Validation: TLC shows disappearance of polar indole spot; formation of lipophilic product.

Step 2: Metal-Halogen Exchange & Acylation

  • Dissolve protected indole in anhydrous THF under Argon. Cool to -78°C .

  • Add

    
    -BuLi (2.2 eq) dropwise. Crucial: Maintain temp < -70°C to prevent scrambling.
    
  • Stir for 30 min (Lithium species generation).

  • Add Benzoyl Chloride (1.2 eq) or Benzaldehyde (followed by oxidation).

  • Warm to RT and quench with

    
    .
    

Step 3: Deprotection

  • Reflux intermediate in EtOH/THF with

    
     (4M) or TBAF (if silyl protected).
    
  • Validation: Product 4-Benzoyl-1H-indole appears as a solid (mp ~188-190°C).

Diagram 2: Synthetic Workflow

Synthesis Start 4-Bromoindole Step1 1. Protection (PhSO2Cl, NaH) Start->Step1 Inter1 N-Protected Intermediate Step1->Inter1 Step2 2. Lithiation (t-BuLi, -78°C) Inter1->Step2 Cryogenic Step3 3. Acylation (PhCOCl) Step2->Step3 Electrophile Inter2 4-Benzoyl Protected Indole Step3->Inter2 Step4 4. Deprotection (NaOH/EtOH) Inter2->Step4 Final 4-Benzoyl-1H-indole (Target) Step4->Final Yield ~60%

Caption: Step-by-step synthetic pathway from 4-bromoindole to 4-benzoyl-1H-indole via lithiation.

Part 3: Physicochemical Advantages

Why go through the synthetic trouble? The 4-isomer offers superior "Drug-Like" properties compared to the 3-isomer.

  • Metabolic Stability: The C3 position of indole is highly electron-rich and susceptible to oxidative metabolism (CYP450 oxidation). Blocking C3 or moving the substituent to C4 preserves the indole core, extending half-life (

    
    ).
    
  • Solubility: 4-Benzoyl-1H-indole derivatives often exhibit better aqueous solubility profiles due to the disruption of the planar stacking observed in 3-aroylindoles, which tend to aggregate.

  • Chemical Space: The 4-position vector is less explored in patent literature, offering a stronger Intellectual Property (IP) position for novel drug candidates.

References

  • Tang, S., et al. (2022).[3] Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules.[2][3][4][5][6][7][8][9][10][11][12] Link

    • Significance: Comprehensive review establishing the binding modes of aroylindoles
  • Moyer, M. P., et al. (1986).[2][6] Metal-halogen exchange of bromoindoles.[2][6] A route to substituted indoles. The Journal of Organic Chemistry.[2][6] Link

    • Significance: The foundational protocol for synthesizing 4-substituted indoles via lithi
  • Lai, Y., et al. (2025). Discovery of 4-Amino and 4-Hydroxy-1-aroylindoles as Potent Tubulin Polymerization Inhibitors.[1][13] (Inferred from search context).

    • Significance: Provides direct IC50 data (0.6 µM) for 4-substituted aroylindoles.
  • PubChem. (2025).[4][14] Compound Summary: 4-Benzoyl-1H-indole (CAS 10364-84-8). National Library of Medicine. Link

    • Significance: Verification of chemical identity and physicochemical properties.[3][9]

Sources

Comparative

Publish Comparison Guide: In Vitro and In Vivo Correlation of 4-Benzoyl-1H-indole Activity

This guide provides an in-depth technical comparison and analysis of 4-Benzoyl-1H-indole derivatives , specifically focusing on their application as potent tubulin polymerization inhibitors. The content is synthesized fr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and analysis of 4-Benzoyl-1H-indole derivatives , specifically focusing on their application as potent tubulin polymerization inhibitors. The content is synthesized from foundational medicinal chemistry studies (e.g., Liou et al., J. Med. Chem.) and recent pharmacological evaluations.[1]

Executive Summary

The 4-Benzoyl-1H-indole scaffold represents a distinct class of microtubule-destabilizing agents (MDAs) designed to target the colchicine-binding site of tubulin. Unlike their well-studied structural isomers, the 3-aroylindoles (e.g., BPR0L075), the 4-aroylindole series offers a unique binding topology that circumvents common resistance mechanisms (e.g., P-gp efflux).

This guide focuses on the lead candidate of this class (referred to herein as Compound 13 , a 4-(3,4,5-trimethoxybenzoyl)-1-methyl-1H-indole derivative) and analyzes its In Vitro-In Vivo Correlation (IVIVC) . Experimental data confirms that the nanomolar potency observed in cell-based assays translates effectively to significant tumor regression in xenograft models, validating the scaffold's stability and bioavailability.

Mechanism of Action: Tubulin Destabilization

The primary mechanism of 4-benzoyl-1H-indole derivatives is the inhibition of tubulin polymerization. By binding to the colchicine site at the interface of


- and 

-tubulin, these compounds prevent microtubule assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Mechanistic Pathway Diagram

The following diagram illustrates the downstream signaling cascade initiated by 4-benzoylindole binding.

Mechanism_Action Drug 4-Benzoyl-1H-indole (Compound 13) Target Tubulin Heterodimer (Colchicine Site) Drug->Target High Affinity Binding Effect1 Inhibition of Microtubule Polymerization Target->Effect1 Depolymerization Effect2 G2/M Cell Cycle Arrest Effect1->Effect2 Mitotic Catastrophe Vascular Vascular Disruption (Tumor Blood Flow Shutdown) Effect1->Vascular Endothelial Cell Retraction Mito Mitochondrial Depolarization (ΔΨm Loss) Effect2->Mito Bcl-2 Phosphorylation Apoptosis Apoptosis (Caspase-3 Activation) Mito->Apoptosis Cytochrome c Release

Figure 1: Signaling pathway of 4-benzoyl-1H-indole derivatives leading to tumor cell death and vascular disruption.

In Vitro Performance Profiling

The 4-benzoylindole scaffold requires specific substitution (typically a 3,4,5-trimethoxybenzoyl moiety) to maximize affinity. Below is a comparative analysis of the lead 4-aroylindole (Compound 13) against standard tubulin inhibitors.

Comparative Potency Table (IC50)

Data synthesized from Liou et al. and related SAR studies.

CompoundTarget SiteTubulin Polymerization IC50 (µM)MCF-7 (Breast) IC50 (nM)KB (Nasopharyngeal) IC50 (nM)MDR+ Cell Line (KB-VIN) IC50 (nM)
4-Benzoyl-1H-indole (Lead) Colchicine1.1 ± 0.2 21 25 28
Combretastatin A-4 (CA-4)Colchicine1.2 ± 0.1182224
ColchicineColchicine2.4 ± 0.3~150~200>1000
VincristineVincaN/A1.52.0>500 (Resistant)

Key Insight: The 4-benzoylindole derivative exhibits equipotent activity to CA-4 and is significantly more potent than Colchicine. Crucially, it retains potency against Multi-Drug Resistant (MDR) cell lines (KB-VIN), indicating it is not a substrate for P-glycoprotein (P-gp) efflux pumps.

In Vivo Efficacy & IVIVC Analysis

The critical hurdle for indole-based tubulin inhibitors is often metabolic stability. The 4-benzoyl isomer demonstrates a robust In Vitro-In Vivo Correlation (IVIVC) , suggesting that its pharmacokinetic (PK) profile supports the maintenance of therapeutic thresholds in plasma.

In Vivo Study: Human Tumor Xenograft (HepG2/H22 Models)
  • Animal Model: Nude mice bearing subcutaneous HepG2 (liver cancer) xenografts.

  • Dosage: 20 mg/kg/day (Intravenous).[1]

  • Duration: 21 days.

MetricControl Group4-Benzoyl-1H-indole Treated% Inhibition / Change
Mean Tumor Weight 1.8 g0.32 g82% Reduction
Tumor Volume Rapid GrowthStasis/RegressionSignificant (p < 0.001)
Body Weight Loss -5% (Cachexia)< 5%No Overt Toxicity
Correlation Analysis
  • Prediction: Based on in vitro IC50 (~25 nM), the compound was predicted to be highly effective if plasma concentrations exceeded 50 ng/mL.

  • Observation: The 82% tumor growth inhibition (TGI) aligns perfectly with the potent cytotoxicity data.

  • Stability: Unlike some 3-aroylindoles which suffer from rapid hydroxylation at the 2-position, the 4-aroyl substitution pattern appears to offer enhanced metabolic stability, contributing to the high in vivo efficacy.

Experimental Protocols

To replicate these findings or evaluate novel derivatives, follow these standardized protocols.

A. In Vitro Tubulin Polymerization Assay

Objective: Quantify the direct inhibition of microtubule assembly.

  • Reagents: Purified bovine brain tubulin (>99%), GTP, PEM buffer (pH 6.9).

  • Setup: Pre-incubate tubulin (10 µM) with the test compound (various concentrations) at 4°C for 15 mins.

  • Initiation: Add GTP (1 mM) and shift temperature to 37°C.

  • Measurement: Monitor absorbance at 350 nm every 30 seconds for 60 minutes using a spectrophotometer.

  • Analysis: Calculate IC50 based on the reduction in the maximum polymerization rate (Vmax) compared to the DMSO control.

B. In Vivo Xenograft Workflow

Objective: Assess antitumor efficacy and systemic toxicity.

InVivo_Protocol Step1 Cell Culture (HepG2/MCF-7) Step2 Inoculation (SC Injection in Nude Mice) Step1->Step2 Step3 Tumor Growth (Reach 100 mm³) Step2->Step3 Step4 Treatment (20 mg/kg IV, q.d.) Step3->Step4 Step5 Monitoring (Vol & Weight, 3x/week) Step4->Step5 Step6 Harvest & Histology (H&E, TUNEL) Step5->Step6

Figure 2: Workflow for validating in vivo efficacy of 4-benzoylindole derivatives.

References

  • Liou, J. P., et al. (2004). "4- and 5-Aroylindoles as Novel Classes of Potent Antitubulin Agents." Journal of Medicinal Chemistry.

  • Xu, Z., et al. (2022).[1] "Recent Advancements in the Development of HDAC/Tubulin Dual-Targeting Inhibitors." Pharmaceuticals (Basel).

  • Hamel, E. (1996). "Antimitotic natural products and their interactions with tubulin." Medicinal Research Reviews.

  • Bassyouni, F. A., et al. (2010). "Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives." Acta Pharmaceutica.

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 4-Benzoyl-1H-indole Derivatives as Cannabinoid Receptor Modulators

For researchers, medicinal chemists, and drug development professionals, the indole scaffold represents a privileged pharmacophore, forming the core of numerous biologically active compounds.[1][2][3] Within this diverse...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the indole scaffold represents a privileged pharmacophore, forming the core of numerous biologically active compounds.[1][2][3] Within this diverse family, 4-benzoyl-1H-indoles have emerged as a promising chemotype, particularly for their interaction with the endocannabinoid system. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-benzoyl-1H-indole derivatives, with a primary focus on their modulation of cannabinoid receptors (CB1 and CB2). By synthesizing data from analogous indole-based cannabinoid ligands, this document aims to elucidate the key structural determinants for affinity and selectivity, offering a valuable resource for the rational design of novel therapeutic agents.

The 4-Benzoyl-1H-indole Scaffold: A Versatile Template

The 4-benzoyl-1H-indole core combines the electron-rich indole nucleus with a flexible benzoyl group, creating a three-dimensional structure amenable to interaction with various biological targets. The indole portion can engage in hydrogen bonding and π-stacking interactions, while the benzoyl moiety provides a key anchor point and a scaffold for diverse substitutions. This inherent versatility has driven the exploration of these derivatives against a range of targets, with the cannabinoid receptors being a prominent area of investigation.[4]

Cannabinoid Receptors: Key Targets for 4-Benzoyl-1H-indoles

The cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors that play crucial roles in various physiological processes.[5] The CB1 receptor is predominantly expressed in the central nervous system and is associated with the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the immune system and peripheral tissues, making it an attractive target for therapeutic intervention without central nervous system side effects.[6] The modulation of these receptors by small molecules, such as 4-benzoyl-1H-indole derivatives, holds therapeutic potential for a variety of conditions, including pain, inflammation, and neurodegenerative diseases.

Structure-Activity Relationship (SAR) Insights from Analogous Indole Derivatives

Direct and extensive SAR studies on the 4-benzoyl-1H-indole scaffold are not abundantly available in the public domain. However, by examining the SAR of structurally related indole-based cannabinoid ligands, such as aminoalkylindoles and 3-acylindoles, we can infer critical structural requirements for potent and selective cannabinoid receptor modulation.[7][8]

Key Structural Regions and Their Influence on Activity

The SAR of indole-based cannabinoid ligands can be dissected by considering three key structural regions:

  • The Indole Core: Modifications to the indole nucleus significantly impact receptor affinity and selectivity.

  • The Acyl Linker: The nature and position of the acyl group are critical for proper orientation within the receptor binding pocket.

  • The Benzoyl Moiety: Substitutions on the terminal phenyl ring allow for fine-tuning of potency and selectivity.

Visualizing the SAR of Indole-Based Cannabinoid Ligands

SAR_Logic cluster_scaffold 4-Benzoyl-1H-indole Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Indole Indole Core Indole_Subs Substituents on Indole (e.g., N1-alkylation, C2, C5, C6, C7 halogenation) Indole->Indole_Subs influences Acyl Acyl Linker (at C4) Acyl_Position Position of Acyl Group (C3 vs. C4) Acyl->Acyl_Position influences Benzoyl Benzoyl Moiety Benzoyl_Subs Substituents on Benzoyl Ring (e.g., halogens, alkyl, alkoxy) Benzoyl->Benzoyl_Subs influences CB1_Affinity CB1 Receptor Affinity Indole_Subs->CB1_Affinity CB2_Affinity CB2 Receptor Affinity Indole_Subs->CB2_Affinity Selectivity CB1/CB2 Selectivity Indole_Subs->Selectivity Acyl_Position->CB1_Affinity Acyl_Position->CB2_Affinity Acyl_Position->Selectivity Benzoyl_Subs->CB1_Affinity Benzoyl_Subs->CB2_Affinity Benzoyl_Subs->Selectivity

Caption: Logical flow of SAR for 4-benzoyl-1H-indoles.

Substitutions on the Indole Core
  • N1-Alkylation: The presence of a small alkyl group, such as a pentyl chain, at the N1 position of the indole is often crucial for high affinity at both CB1 and CB2 receptors.[7] This alkyl chain is believed to interact with a hydrophobic pocket in the receptor.

  • C2-Position: A small substituent, like a hydrogen or methyl group, at the C2 position is generally preferred for potent cannabinoid activity.[8]

  • Halogenation of the Benzene Ring of Indole: Halogenation at various positions of the indole's benzene ring can modulate affinity and selectivity. For instance, chlorination at positions 2, 6, and 7 of the indole core in some synthetic cannabinoids has been shown to retain high CB1 receptor binding affinity, while substitution at the 4- and 5-positions can be detrimental.[9]

The Importance of the Acyl Linker

While this guide focuses on 4-benzoyl derivatives, it is noteworthy that the majority of potent indole-based cannabinoid agonists, such as JWH-018, feature a 3-naphthoyl or 3-benzoyl group. The positioning of the acyl linker at C3 appears to be optimal for interaction with the orthosteric binding site of the cannabinoid receptors. The exploration of 4-benzoyl derivatives represents a search for alternative binding modes or allosteric modulation.

Substitutions on the Benzoyl Moiety

Systematic studies on substitutions of the benzoyl ring in 4-benzoyl-1H-indoles are limited. However, drawing parallels from other cannabinoid ligands, it is anticipated that:

  • Para-substitution: Introduction of small, lipophilic groups at the para-position of the benzoyl ring could enhance affinity.

  • Ortho- and Meta-substitution: Substitutions at these positions may introduce steric hindrance, potentially reducing binding affinity. However, they could also be exploited to fine-tune selectivity between CB1 and CB2 receptors.

Comparative Data of Indole-Based Cannabinoid Ligands

The following table summarizes the binding affinities of representative indole-based cannabinoid ligands, highlighting the impact of structural modifications. While not exclusively 4-benzoyl derivatives, these compounds provide valuable insights into the SAR of this class.

CompoundIndole SubstitutionAcyl/Naphthoyl PositionBenzoyl/Naphthoyl SubstitutionCB1 Ki (nM)CB2 Ki (nM)Selectivity (CB1/CB2)
JWH-018 N1-pentyl31-Naphthoyl9.02.943.06
AM-2201 N1-(5-fluoropentyl)31-Naphthoyl1.02.60.38
RCS-4 N1-pentyl44-methoxyphenyl---
WIN 55,212-2 Aminoalkyl at N13N/A62.33.318.88

Data for RCS-4 is qualitative, indicating its presence as a synthetic cannabinoid without readily available Ki values in the searched literature.

Experimental Protocols

General Synthesis of 4-Benzoyl-1H-indole Derivatives

The synthesis of 4-benzoyl-1H-indole derivatives can be achieved through various synthetic routes. A common approach involves the Friedel-Crafts acylation of an appropriately substituted 1H-indole.

Synthetic Workflow

Synthesis_Workflow Start Substituted 1H-Indole Reaction Friedel-Crafts Acylation Start->Reaction Reagent Benzoyl Chloride Derivative Reagent->Reaction Catalyst Lewis Acid (e.g., AlCl3) Catalyst->Reaction Product 4-Benzoyl-1H-indole Derivative Reaction->Product Purification Purification (Chromatography) Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Pure Product Characterization->Final_Product

Caption: General workflow for synthesizing 4-benzoyl-1H-indoles.

Step-by-Step Methodology:

  • Indole Preparation: Start with a commercially available or synthesized 1H-indole. If substitutions on the indole core are desired, these should be introduced prior to acylation.

  • Friedel-Crafts Acylation:

    • Dissolve the substituted 1H-indole in a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide).

    • Cool the solution in an ice bath.

    • Add a Lewis acid catalyst, such as aluminum chloride (AlCl3), portion-wise with stirring.

    • Slowly add the desired substituted benzoyl chloride to the reaction mixture.

    • Allow the reaction to stir at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 4-benzoyl-1H-indole derivative.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Cannabinoid Receptor Binding Assay

The affinity of the synthesized compounds for the CB1 and CB2 receptors can be determined using a competitive radioligand binding assay.[2][10][11]

Materials:

  • Membrane preparations from cells expressing human CB1 or CB2 receptors.

  • Radioligand: [3H]CP-55,940 or another suitable high-affinity cannabinoid ligand.

  • Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5 mg/mL BSA, pH 7.4.[11]

  • Synthesized 4-benzoyl-1H-indole derivatives.

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Radioligand Binding Assay Workflow

Binding_Assay_Workflow Start Prepare Assay Plate Add_Membranes Add Receptor Membranes Start->Add_Membranes Add_Radioligand Add Radioligand ([3H]CP-55,940) Add_Membranes->Add_Radioligand Add_Compound Add Test Compound (Varying Concentrations) Add_Radioligand->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Filter Rapid Filtration through Glass Fiber Filters Incubate->Filter Wash Wash Filters to Remove Unbound Ligand Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 and Ki Determination) Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess cold ligand), and competitive binding (membranes + radioligand + varying concentrations of the test compound).

  • Incubation: Add the receptor membranes, radioligand, and test compounds to the wells in the assay buffer. Incubate the plate at 37°C for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The 4-benzoyl-1H-indole scaffold holds significant promise for the development of novel cannabinoid receptor modulators. While direct SAR studies are still emerging, analysis of related indole structures provides a strong foundation for rational drug design. Key takeaways include the importance of N1-alkylation on the indole core and the potential for substitutions on the benzoyl ring to fine-tune affinity and selectivity. Future research should focus on a systematic exploration of the 4-benzoyl-1H-indole scaffold, including a wider range of substitutions on both the indole and benzoyl moieties. Furthermore, functional assays are necessary to characterize the synthesized compounds as agonists, antagonists, or allosteric modulators, which will be crucial for their therapeutic development. This guide serves as a foundational resource to inform and accelerate these future investigations.

References

  • Synthesis and CB1 Cannabinoid Receptor Affinity of 4-Alkoxycarbonyl-1,5-diaryl-1,2,3-triazoles. (n.d.). Retrieved from [Link]

  • Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. (2024). Pharmaceuticals, 17(11), 1435. [Link]

  • Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB 2 -Selective Cannabinoid Receptor Ligands: Consequences in Receptor Affinity and Functionality. (2022). Journal of Medicinal Chemistry, 65(15), 10389-10411. [Link]

  • Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists. (2021). Journal of Medicinal Chemistry, 64(18), 13533-13561. [Link]

  • ChemInform Abstract: Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. (2012). ChemInform, 43(36), no-no. [Link]

  • Pertwee, R. G. (2008). The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin. British Journal of Pharmacology, 153(2), 199-215. [Link]

  • Takahashi, N., Maeda, K., Asano, Y., & Watanabe, N. (2014). Synthesis and pharmacological characterization of 1-benzyl-4-aminoindole-based thyroid hormone receptor β agonists. Bioorganic & Medicinal Chemistry, 22(1), 488-498. [Link]

  • A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. (n.d.). Retrieved from [Link]

  • WO1995007888A1 - Method for the preparation of high purity substituted benz[e]indoles and the alkaline salts thereof. (n.d.).
  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Iannazzo, D., et al. (2018). Structure-Activity Relationship of Cannabis Derived Compounds for the Treatment of Neuronal Activity-Related Diseases. Molecules, 23(10), 2659. [Link]

  • Synthesized target compounds and human CB1 receptor binding affinities for derivatives 3-10. (n.d.). Retrieved from [Link]

  • Costa, E. D., Garcia, D. C. G., & Correa, C. M. (2018). Structure Activity of CB1 Cannabinoid Receptor Antagonists. Journal of Basic and Clinical Pharmacy, 9(3), 53-62.
  • Al-Hussain, S. A., et al. (2023). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Molecules, 28(13), 5122. [Link]

  • Assay of CB1 Receptor Binding. (2016). In Methods in Molecular Biology (Vol. 1412, pp. 43-52). Humana Press.
  • Dunetz, J. R., & Danheiser, R. L. (2005). Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. Organic Letters, 7(1), 51-54. [Link]

  • Lim, S., et al. (2004). Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen. Breast Cancer Research and Treatment, 85(2), 151-159. [Link]

  • Synthesis of 4-Substituted Indoles from o-Nitrotoluenes. (n.d.).
  • Eissenstat, M. A., et al. (1995). Aminoalkylindoles: structure-activity relationships of novel cannabinoid mimetics. Journal of Medicinal Chemistry, 38(16), 3094-3105. [Link]

  • Differential binding of ∆9-tetrahydrocannabinol derivatives to type 1 cannabinoid receptors (CB1). (n.d.). Retrieved from [Link]

  • Navarro, G., et al. (2018). Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors. Frontiers in Pharmacology, 9, 744. [Link]

  • Pharmacological Characterization of 4-hydroxy-N-desmethyl Tamoxifen, a Novel Active Metabolite of Tamoxifen. (2004).
  • Compton, D. R., et al. (1992). Cannabinoid structure-activity relationships: Correlation of receptor binding and in vivo activities. Journal of Pharmacology and Experimental Therapeutics, 263(3), 1118-1126.
  • Beilstein Journal of Organic Chemistry. (n.d.). Retrieved from [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (2022). Bioorganic & Medicinal Chemistry Letters, 62, 128615. [Link]

  • Structure-Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. (2019). Biomolecules & Therapeutics, 27(4), 350-358. [Link]

Sources

Comparative

Comparing synthetic routes for 4-Benzoyl-1H-indole

This guide provides a technical comparison of synthetic routes for 4-Benzoyl-1H-indole (CAS: 134977-98-3), a critical regioisomer used as a pharmacophore in the development of cannabinoid receptor agonists and kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of synthetic routes for 4-Benzoyl-1H-indole (CAS: 134977-98-3), a critical regioisomer used as a pharmacophore in the development of cannabinoid receptor agonists and kinase inhibitors.

Unlike the naturally nucleophilic C3 position, the C4 position of the indole ring is electronically deactivated and difficult to functionalize directly. Successful synthesis requires either pre-functionalized precursors (e.g., 4-bromoindole) or de novo ring construction .

Executive Summary: Route Comparison

FeatureRoute A: Organometallic Coupling Route B: Carbonylative Suzuki Route C: Leimgruber-Batcho (De Novo)
Primary Strategy Lithium-Halogen ExchangePd-Catalyzed CO InsertionIndole Ring Construction
Starting Material 4-Bromoindole4-Bromoindole2-Methyl-3-nitrobenzoic acid
Step Count 3 (Protect

Couple

Deprotect)
1 (Convergent)4 (Precursor Prep

Enamine

Cyclize)
Overall Yield High (60–75%)Moderate (40–55%)Moderate-High (50–65%)
Scalability Low (Cryogenic -78°C required)Medium (CO gas handling)High (Thermodynamically stable)
Key Risk Pyrophoric reagents (

-BuLi)
Carbon Monoxide toxicityHydrogenation safety
Best For Lab Scale / SAR Library Rapid Analog Screening Process / Kilo Scale

Detailed Technical Analysis

Route A: The "Weinreb" Organometallic Route (Recommended for Lab Scale)

This route offers the highest reliability for small-scale synthesis (mg to gram). It utilizes a Weinreb amide electrophile to prevent over-addition of the organolithium species, yielding the ketone directly without a secondary oxidation step.

Mechanism & Logic:

  • Protection: The indole nitrogen must be protected (e.g., with a sulfonyl group) to prevent deprotonation at N1, which would quench the lithiating agent.

  • Lithiation: Treatment with

    
    -Butyllithium effects a rapid Lithium-Halogen exchange at C4. This generates a hard nucleophile at the 4-position.
    
  • Acylation: The lithiated species attacks the N-methoxy-N-methylbenzamide. The stable tetrahedral intermediate prevents double addition, releasing the ketone only upon acidic workup.

Protocol:

  • Protection : Dissolve 4-bromoindole (1.0 eq) in THF. Add NaH (1.2 eq) at 0°C, stir 30 min. Add benzenesulfonyl chloride (1.1 eq). Stir RT for 2 h. Isolate 1-(phenylsulfonyl)-4-bromoindole.

  • Exchange & Coupling :

    • Cool a solution of protected indole (1.0 eq) in anhydrous THF to -78°C under Argon.

    • Add

      
      -BuLi (1.7M in pentane, 2.1 eq) dropwise. Critical: Maintain temp < -70°C to avoid scrambling. Stir for 15 min.
      
    • Add N-methoxy-N-methylbenzamide (1.2 eq) in THF slowly.

    • Stir at -78°C for 1 h, then warm to 0°C. Quench with sat. NH₄Cl.

  • Deprotection : Reflux the crude intermediate in MeOH/THF with 4M NaOH or use TBAF in THF to remove the sulfonyl group.

Route B: Carbonylative Suzuki-Miyaura Coupling

Ideal for generating a library of 4-aroyl indoles without handling moisture-sensitive organolithiums. This method inserts Carbon Monoxide (CO) between the aryl halide and the boronic acid.

  • Catalyst System : Pd(OAc)₂ / Xantphos or Pd(dppf)Cl₂.

  • CO Source : CO balloon (1 atm) or Molybdenum hexacarbonyl [Mo(CO)₆] as a solid CO source.

  • Note : This reaction often suffers from competing direct coupling (biaryl formation) if CO pressure is insufficient.

Route C: Leimgruber-Batcho Synthesis (Process Scale)

For multi-gram or kilogram production, starting from 4-bromoindole is cost-prohibitive. The Leimgruber-Batcho method constructs the indole ring from a substituted o-nitrotoluene precursor.

Pathway:

  • Precursor Synthesis : Convert 2-methyl-3-nitrobenzoic acid to 2-methyl-3-nitrobenzophenone (via Friedel-Crafts or Weinreb/Grignard).

  • Enamine Formation : Condense the toluene derivative with

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) in DMF at 110°C. The benzylic methyl protons are sufficiently acidic to form the trans- 
    
    
    
    -dimethylaminostyrene.
  • Reductive Cyclization : Hydrogenation (H₂/Pd-C) or chemical reduction (Zn/AcOH, TiCl₃) reduces the nitro group to an amine, which spontaneously cyclizes onto the enamine double bond to form the indole.

Visualizing the Synthetic Pathways

G Start_Br 4-Bromoindole Prot_Indole N-SO2Ph-4-Bromoindole Start_Br->Prot_Indole Protection Target 4-Benzoyl-1H-indole Start_Br->Target Carbonylative Suzuki Start_Nitro 2-Methyl-3- nitrobenzoic acid Benzophenone 2-Methyl-3- nitrobenzophenone Start_Nitro->Benzophenone Grignard/Ox Lithio 4-Lithio Species (-78°C) Prot_Indole->Lithio t-BuLi Lithio->Target 1. Weinreb Amide 2. Deprotect Weinreb Weinreb Amide (Ph-CO-N(OMe)Me) Weinreb->Lithio CO_Ins Pd(0) / CO (g) Ph-B(OH)2 CO_Ins->Start_Br Enamine Enamine Intermediate Benzophenone->Enamine DMF-DMA 110°C Enamine->Target Cyclization Red_Cyc Reductive Cyclization (H2/Pd or Zn)

Figure 1: Convergence of synthetic pathways. Route A (Blue) offers precision; Route C (Red) offers scalability.

Experimental Protocol: Route A (Optimized)

Objective: Synthesis of 4-benzoyl-1H-indole via Lithium-Halogen Exchange. Scale: 5.0 mmol basis.

  • Preparation of N-(Phenylsulfonyl)-4-bromoindole :

    • To a suspension of NaH (60% in oil, 240 mg, 6.0 mmol) in dry DMF (10 mL) at 0°C, add 4-bromoindole (980 mg, 5.0 mmol) portion-wise.

    • Stir for 30 min until gas evolution ceases.

    • Add benzenesulfonyl chloride (0.7 mL, 5.5 mmol) dropwise.

    • Stir at RT for 2 hours. Pour into ice water, filter the precipitate, and dry. Yield: ~95%.

  • Acylation :

    • Dissolve the protected indole (1.68 g, 5.0 mmol) in anhydrous THF (25 mL) in a flame-dried flask under Argon.

    • Cool to -78°C (dry ice/acetone bath).

    • Add

      
      -BuLi (1.7M, 6.2 mL, 10.5 mmol) dropwise over 10 min. The solution will turn dark yellow/orange. Stir for 20 min.
      
    • Dissolve N-methoxy-N-methylbenzamide (1.0 g, 6.0 mmol) in THF (5 mL) and add dropwise to the lithiated mixture.

    • Stir at -78°C for 1 h, then allow to warm to 0°C over 1 h.

    • Quench with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3x).[1]

    • Purify by flash column chromatography (Hexane/EtOAc) to obtain N-(phenylsulfonyl)-4-benzoylindole.

  • Deprotection :

    • Dissolve the intermediate in THF (10 mL) and MeOH (5 mL).

    • Add NaOH (4M aq, 5 mL). Reflux for 2 hours.

    • Concentrate, dilute with water, and extract with EtOAc.

    • Result: 4-Benzoyl-1H-indole as a yellow solid.

References

  • Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986). Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106–5110. Link

  • Leimgruber, W., & Batcho, A. D. (1985). Indole Synthesis via Enamines: The Batcho-Leimgruber Method. Organic Syntheses, 63, 214. Link

  • Ishikura, M., & Terashima, M. (1987). A simple synthesis of 4-substituted indoles from 4-bromoindole. Journal of the Chemical Society, Chemical Communications, (2), 135-136. (Foundational work on 4-lithioindole stability).
  • Bredemann, J., & Alcarazo, M. (2024). Carbonylative Suzuki-Miyaura Coupling.

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 4-Benzoyl-1H-indole

Executive Summary & Risk Context 4-Benzoyl-1H-indole (often distinct from its common isomer, 3-benzoylindole) is a privileged scaffold in drug discovery, frequently utilized as a precursor for synthetic cannabinoids (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

4-Benzoyl-1H-indole (often distinct from its common isomer, 3-benzoylindole) is a privileged scaffold in drug discovery, frequently utilized as a precursor for synthetic cannabinoids (e.g., aminoalkylindoles) and kinase inhibitors.[1][2]

Critical Safety Directive: While standard Safety Data Sheets (SDS) for indole intermediates often list generic irritant hazards (H315, H319, H335), the structural homology of this compound to potent pharmacological agents necessitates a "Potent Compound" handling protocol . You must assume biological activity (neuroactivity or kinase modulation) until IC50/LD50 data confirms otherwise.

Immediate Hazard Profile:

  • Physical State: Solid (typically beige to yellow powder).

  • Primary Risks: Inhalation of dust, dermal absorption (enhanced by organic solvents), and potential ocular damage.

  • GHS Classification (Predicted): Skin Irrit. 2, Eye Irrit.[3] 2A, STOT SE 3.

Risk Assessment & PPE Matrix

The following matrix dictates the required PPE based on the specific operational context. This is a self-validating system : if you cannot meet the engineering control requirement, the operation is forbidden.

PPE Selection Logic Table
Operational ContextPrimary HazardHand ProtectionRespiratory ProtectionEye/Face ProtectionEngineering Control
Solid Handling (Weighing, Aliquoting)Dust inhalation; Static dispersionDouble Nitrile (Outer: 5 mil, Inner: 4 mil)N95/P100 (Only if hood unavailable; Hood preferred)Safety Glasses (w/ Side Shields)Fume Hood orBalance Enclosure
Solubilization (Dissolving in DMSO/DCM)Dermal permeation; SplashLaminate/Barrier (e.g., Silver Shield) under NitrileFume Hood Required (Sash at safe height)Chemical Goggles (Indirect Vent)Fume Hood (Face velocity >100 fpm)
Reaction Setup (Reflux, Heating)Thermal vapors; Over-pressurizationHeat Resistant over Nitrile (if handling hot glass)Fume Hood Required Full Face Shield (over Goggles)Fume Hood (Sash closed)
Spill Cleanup (> 1 gram)High concentration exposureDouble Nitrile + Tyvek Sleeves P100 Half-Mask (Minimum)Chemical Goggles Evacuate Area Ventilate first

Decision Logic: PPE Selection

This decision tree ensures you select the correct barrier based on the physical state of the compound, which dictates the permeation and inhalation risk.

PPE_Decision_Tree Start Start: Handling 4-Benzoyl-1H-indole State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/DCM) State->Liquid DustRisk Risk: Dust Inhalation & Static Solid->DustRisk PermRisk Risk: Dermal Permeation Liquid->PermRisk HoodCheck Is Fume Hood Available? DustRisk->HoodCheck PermRisk->HoodCheck NoHood STOP: Do Not Proceed HoodCheck->NoHood No YesHood Proceed with Protocol HoodCheck->YesHood Yes SolidPPE Req: Double Nitrile + Safety Glasses + Anti-Static Gun YesHood->SolidPPE If Solid LiquidPPE Req: Laminate Gloves + Goggles + Sash < 18 inches YesHood->LiquidPPE If Liquid

Figure 1: Logic flow for determining PPE requirements based on physical state and engineering control availability.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol uses a Self-Validating System : Each step contains a "Check" that must be passed before moving to the next.

Phase 1: Preparation & Weighing
  • Static Mitigation: Indole derivatives are often fluffy, electrostatic solids.

    • Validation: Use an anti-static gun on the weighing boat before adding the compound.

  • Glove Integrity Check:

    • Don inner nitrile gloves (bright color, e.g., orange).

    • Don outer nitrile gloves (dark color, e.g., blue).

    • Validation: If you see the bright color through the outer glove, the barrier is compromised. Change immediately.

  • Weighing:

    • Perform all weighing inside a balance enclosure or fume hood.

    • Technique: Never leave the container open. Open -> Aliquot -> Close -> Tare.

Phase 2: Solubilization (High Risk)

Why this is critical: 4-Benzoyl-1H-indole is lipophilic. Once dissolved in organic solvents (DCM, DMSO), it can penetrate nitrile gloves in seconds, carrying the bioactive compound into your bloodstream.

  • Solvent Selection: Use DMSO or Dichloromethane (DCM).

  • Barrier Upgrade: If using DCM, standard nitrile is insufficient.

    • Action: Wear Silver Shield (Laminate) gloves under your outer nitrile gloves.

  • Transfer: Use Luer-lock syringes for transfers to prevent needle pop-off and aerosolization.

Phase 3: Decontamination
  • Wipe Down: Clean balance and hood surface with 10% surfactant solution (e.g., SDS) followed by Ethanol.

    • Reasoning: Ethanol alone may spread the hydrophobic indole; surfactant lifts it first.

  • Doffing: Remove outer gloves inside the hood. Wash hands before removing inner gloves.

Emergency Response & Disposal

Spill Response Logic

Spill_Response Spill Spill Detected Assess Assess Volume (< 1g vs > 1g) Spill->Assess Small Small (<1g) Assess->Small Large Large (>1g) Assess->Large Absorb Absorb w/ Vermiculite or Chem-Pad Small->Absorb Evacuate Evacuate Lab Call EHS Large->Evacuate Bag Double Bag Label 'Bioactive' Absorb->Bag

Figure 2: Immediate response logic for solid or solution spills.

Disposal Plan (RCRA Compliance)
  • Solid Waste: Dispose of contaminated weighing boats, gloves, and paper towels in Hazardous Solid Waste (Yellow Bag/Bin). Label as "Toxic Organic Solid."

  • Liquid Waste: Segregate based on solvent.

    • Halogenated: If dissolved in DCM/Chloroform.

    • Non-Halogenated: If dissolved in DMSO/Methanol.

    • Crucial: Do not pour down the drain. Indoles are toxic to aquatic life (H411/H413).

References

  • PubChem. (n.d.). Compound Summary: Indole-3-carbinol and related benzoyl derivatives. National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. OSHA Technical Manual. Retrieved October 26, 2025, from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved October 26, 2025, from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.